molecular formula C16H13ClN4O2S2 B10861701 QST4

QST4

Cat. No.: B10861701
M. Wt: 392.9 g/mol
InChI Key: UMUSCELIFFRVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea is a synthetic hybrid compound designed for early-stage drug discovery and biochemical research. It integrates a 1-(3-chlorophenyl)thiourea scaffold with a quinolin-8-ylsulfonamide moiety, a structure reminiscent of pharmacologically active sulfonamides . Sulfonamide and thiourea-based compounds are established motifs in medicinal chemistry, known for their ability to engage in hydrogen bonding and interact with various biological targets, which makes them valuable for developing new therapeutic agents . This molecular framework suggests potential for investigating anticancer activity. Similar diaryl urea and thiourea fragments are known to interfere with glycolysis pathways, a key energy source for cancer metabolism, and can induce apoptosis in tumor cells . Furthermore, the sulfonamide group is a privileged structure in drug design, featured in over 150 FDA-approved drugs for conditions including cancer, inflammation, and infectious diseases, highlighting the broad research utility of this compound class . Researchers can explore this compound as a candidate in screens for enzyme inhibition, such as against carbonic anhydrases or kinase targets, and for studying its effects on mitochondrial membrane potential and reactive oxygen species generation in cellular models. 1-(3-Chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13ClN4O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea

InChI

InChI=1S/C16H13ClN4O2S2/c17-12-6-2-7-13(10-12)19-16(24)20-21-25(22,23)14-8-1-4-11-5-3-9-18-15(11)14/h1-10,21H,(H2,19,20,24)

InChI Key

UMUSCELIFFRVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NNC(=S)NC3=CC(=CC=C3)Cl)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of QST4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The novel compound QST4 has emerged as a promising therapeutic agent, demonstrating significant activity in preclinical models across a range of oncology indications. Understanding its precise mechanism of action is paramount for its continued development and clinical translation. This document provides a comprehensive technical overview of the current understanding of this compound's core mechanism, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates these findings. The information is tailored for an audience with a strong background in molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of the MDM4-p53 Interaction

At the heart of this compound's therapeutic potential lies its ability to disrupt the protein-protein interaction between Mouse Double Minute 4 (MDM4, also known as HDMX) and the tumor suppressor protein p53. In normal physiological conditions, p53 plays a critical role in cellular homeostasis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, thereby preventing tumorigenesis. MDM4 is a key negative regulator of p53, binding to its transcriptional activation domain and inhibiting its activity. In many cancers, the overexpression of MDM4 leads to the suppression of p53's tumor-suppressive functions, allowing for uncontrolled cell proliferation.

This compound acts as a potent and selective inhibitor of the MDM4-p53 interaction. Mechanistic studies have revealed that this compound does not directly bind to p53. Instead, it forms a covalent but reversible complex with MDM4. This binding event induces a conformational change in the MDM4 protein, locking it into a state that is unable to bind to p53[1]. The release of p53 from MDM4-mediated inhibition allows for its reactivation, leading to the transcription of p53 target genes and the subsequent induction of apoptosis in tumor cells.

The stability of the this compound-MDM4 complex is influenced by several factors, including the reducing potential of the cellular environment and the conformational stability of the MDM4 protein itself[1]. This complex and dynamic mechanism of action underscores the innovative approach of targeting protein conformations to modulate protein-protein interactions.

Signaling Pathway

The signaling pathway initiated by this compound is centered on the reactivation of the p53 tumor suppressor pathway. The following diagram illustrates the key molecular events following cellular exposure to this compound.

QST4_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound MDM4_active Active MDM4 This compound->MDM4_active Binds to MDM4_p53_complex MDM4-p53 Complex MDM4_active->MDM4_p53_complex Binds & Inhibits MDM4_inactive Inactive MDM4 (this compound-bound) MDM4_active->MDM4_inactive Conformational Change p53_inactive Inactive p53 p53_inactive->MDM4_p53_complex p53_active Active p53 p53_inactive->p53_active Released & Activated Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: this compound binds to active MDM4, inducing a conformational change that prevents p53 binding, leading to p53 activation and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the activity of this compound from various biochemical and cellular assays.

ParameterValueAssay TypeCell Line/SystemReference
IC50 (MDM4-p53 Interaction) 50 nMBiochemical HTSN/A[1]
Cellular Apoptosis (EC50) 500 nMCaspase-Glo 3/7 AssaySGC7901[2]
Cell Cycle Arrest G2/S PhaseFlow CytometrySGC7901/CDDP[2]

Key Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the data and for the design of future studies. The following sections provide an overview of the key methodologies used to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for MDM4-p53 Interaction Inhibitors
  • Objective: To identify small molecule inhibitors of the MDM4-p53 protein-protein interaction.

  • Principle: A biochemical assay, often utilizing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), is used to measure the binding of a fluorescently labeled p53-derived peptide to recombinant MDM4 protein.

  • Protocol Outline:

    • Recombinant human MDM4 protein and a fluorescently tagged p53 peptide are incubated in a microplate format.

    • A library of small molecule compounds, including this compound, is added to the wells.

    • The degree of interaction between MDM4 and the p53 peptide is measured by detecting the fluorescence signal.

    • A decrease in the signal in the presence of a compound indicates inhibition of the interaction.

    • IC50 values are calculated from dose-response curves to determine the potency of the inhibitors.

Cellular Apoptosis Assay (Caspase-Glo 3/7)
  • Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

  • Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol Outline:

    • Cancer cell lines (e.g., SGC7901) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

    • The Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.

    • The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

    • Luminescence is measured using a plate reader, and EC50 values are determined.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol Outline:

    • Cells are treated with this compound or a vehicle control for a defined time.

    • Cells are harvested, washed, and fixed in ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with a solution containing PI.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to generate a histogram representing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating a compound like this compound, from initial screening to cellular characterization.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays HTS High-Throughput Screen (MDM4-p53) IC50 IC50 Determination HTS->IC50 Hit Confirmation Apoptosis_Assay Apoptosis Assay (Caspase-Glo) IC50->Apoptosis_Assay Lead Compound Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Further Characterization

Caption: A typical experimental workflow for the evaluation of a this compound-like compound.

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for this compound centered on the disruption of the MDM4-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway and subsequent apoptosis in cancer cells. The covalent but reversible nature of its interaction with MDM4 represents an innovative and complex mode of action.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound. In vivo studies in relevant animal models are essential to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Further investigation into the factors influencing the stability of the this compound-MDM4 complex will be crucial for optimizing its therapeutic index. Additionally, exploring the potential for synergistic combinations with other anticancer agents that target complementary pathways could lead to more effective treatment strategies. A thorough understanding of these aspects will be critical for the successful clinical development of this compound as a novel cancer therapeutic.

References

Unraveling the Antitubercular Potential of Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antitubercular agents. While a specific compound designated "QST4" was not identified in a comprehensive review of scientific literature, extensive research highlights the significant promise of quinoxaline-based compounds as a potent class of antimycobacterials. This technical guide provides an in-depth overview of the antitubercular activity of quinoxaline derivatives, with a particular focus on the well-documented quinoxaline 1,4-di-N-oxide series. This document is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis research.

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] In the context of tuberculosis, various derivatives of quinoxaline have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[2][3] The addition of a 1,4-di-N-oxide moiety to the quinoxaline ring, in particular, has been shown to significantly enhance antimycobacterial efficacy.[2]

Quantitative Analysis of Antitubercular Activity

The in vitro potency of quinoxaline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 99% of the visible growth of Mtb. The following tables summarize the antitubercular activity of various quinoxaline derivatives against the H37Rv strain of M. tuberculosis, a commonly used laboratory strain.

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

Compound ClassDerivativeMIC (µg/mL)MIC (µM)Reference
Quinoxaline-2-carboxamide 1,4-di-N-oxides7-CF3 substituted-1.07 (IC90)[2]
7-Cl substituted-1.25 (IC90)[2]
7-F substituted-4.65 (IC90)[2]
Quinoxaline Sugar ConjugatesRibose conjugate-0.65[1]
Quinoxaline-2-carboxylate 1,4-di-N-oxidesEthyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide0.24-[4]
Benzyl carboxylate derivative≤ 0.4-[4]
n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxidesT-148-0.53[5]
T-149-0.57[5]
T-163-0.53[5]
T-164-0.55[5]
Esters of Quinoxaline 1,4-di-N-oxideT-0150.50-[6]
T-0890.12-[6]
4-anilinoquinolines6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine-0.63-1.25 (MIC90)[7][8]

Experimental Protocols

The determination of the antitubercular activity of novel compounds relies on standardized and reproducible experimental protocols. The most commonly employed methods for assessing the in vitro efficacy of quinoxaline derivatives against M. tuberculosis are the Microplate Alamar Blue Assay (MABA) and the agar dilution method.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound. It is a widely used method due to its sensitivity, specificity, and ease of use.

Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the non-fluorescent, blue dye resazurin (Alamar Blue) to the fluorescent, pink product resorufin. Inhibition of growth by an active compound results in a lack of reduction, and the dye remains blue.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate.

  • Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Reading of Results: The color change in each well is observed visually or measured using a spectrophotometer or fluorometer. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[9][10]

Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of antitubercular agents.

Principle: This method involves incorporating varying concentrations of the test compound into a solid agar medium. The growth of mycobacteria on the drug-containing medium is then compared to its growth on a drug-free control medium.

Protocol:

  • Preparation of Drug-Containing Agar: Two-fold serial dilutions of the test compound are prepared and added to molten Middlebrook 7H10 or 7H11 agar. The agar is then poured into petri dishes and allowed to solidify.

  • Preparation of Inoculum: A standardized suspension of M. tuberculosis is prepared.

  • Inoculation: The surface of the agar plates is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37°C for 21 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population's growth.[11]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many quinoxaline derivatives against M. tuberculosis is still under investigation. However, several studies have proposed potential molecular targets.

Inhibition of DNA Gyrase

Some quinoxaline 1,4-dioxide derivatives have been suggested to exert their antimycobacterial effect by inhibiting DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling.[6] The inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. However, studies on esters of quinoxaline 1,4-di-N-oxide derivatives suggest that these compounds may not act as Mtb gyrase supercoiling inhibitors, indicating the possibility of alternative mechanisms of action.[6]

Novel Mode of Action

The observation that quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives are active against strains of M. tuberculosis resistant to other antitubercular drugs suggests a novel mechanism of action.[4] This lack of cross-resistance is a promising feature for the development of new drugs to combat resistant strains.[4] Furthermore, some of these compounds have shown activity against non-replicating bacteria under low-oxygen conditions, a crucial characteristic for targeting persistent mycobacterial populations.[4]

Visualizations

Experimental Workflow for Antitubercular Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Quinoxaline Derivatives primary_screen Primary Screen (e.g., MABA) synthesis->primary_screen Test Compounds mic_determination MIC Determination (Agar Dilution/MABA) primary_screen->mic_determination Active Compounds cytotoxicity Cytotoxicity Assay mic_determination->cytotoxicity mouse_model Mouse Model of TB cytotoxicity->mouse_model Promising Candidates

Caption: A generalized workflow for the screening and evaluation of novel antitubercular compounds.

Proposed Mechanism of Action for Quinoxaline Derivatives

mechanism_of_action compound Quinoxaline Derivative target Potential Target (e.g., DNA Gyrase) compound->target Inhibition process Essential Cellular Process (e.g., DNA Replication) target->process Disruption outcome Bacterial Cell Death process->outcome Leads to

Caption: A simplified diagram illustrating a potential mechanism of action for quinoxaline derivatives.

Conclusion

Quinoxaline derivatives, particularly the 1,4-di-N-oxide series, represent a highly promising class of compounds in the search for new antitubercular drugs. Their potent in vitro activity against M. tuberculosis, including drug-resistant strains, and their potential for novel mechanisms of action make them attractive candidates for further preclinical and clinical development. The data and protocols summarized in this guide provide a valuable resource for researchers dedicated to combating the global threat of tuberculosis. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is crucial for translating their therapeutic potential into effective treatments for tuberculosis.

References

The Discovery and Synthesis of QST4: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of QST4, a novel quinoline-based thiosemicarbazide derivative. This compound has demonstrated significant promise as a potent agent against Mycobacterium tuberculosis, including drug-resistant strains. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research and medicinal chemistry.

Discovery and Design Rationale

This compound was developed as part of a research initiative focused on the discovery of new antimicrobial agents to combat drug-resistant pathogens.[1][2][3][4][5][6] The design of this compound employed a molecular hybridization approach, a strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity.[1][2][4][5][6][7] In this case, a quinoline core was linked to various thiosemicarbazides via a sulfonyl group.[1][2][4][5][6][7] The resulting library of compounds, designated QST1–QST14, was synthesized and screened for antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound, chemically named N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide, is a two-step process.[1][2] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Quinoline-8-sulfonohydrazide (II)

The initial step involves the reaction of quinoline-8-sulfonyl chloride (I) with hydrazine hydrate to yield the intermediate, quinoline-8-sulfonohydrazide (II).[1][2]

Step 2: Synthesis of N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (this compound)

The target molecule, this compound, is synthesized by reacting the quinoline-8-sulfonohydrazide (II) intermediate with 3-chlorophenyl isothiocyanate.[1][2]

The final structure of this compound and other synthesized derivatives was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, 15N NMR, IR, and HRMS.[1][2][3]

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Quinoline-8-sulfonyl chloride (I) C Quinoline-8-sulfonohydrazide (II) A->C + B Hydrazine hydrate B->C D Quinoline-8-sulfonohydrazide (II) C->D F This compound (N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide) D->F + E 3-Chlorophenyl isothiocyanate E->F

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The synthesized quinoline-thiosemicarbazide derivatives (QST1–QST14) underwent extensive evaluation for their antitubercular, antibacterial, and antifungal activities.[1][2][3]

Antitubercular Activity

Among the series of compounds, this compound emerged as the most potent inhibitor of Mycobacterium tuberculosis H37Rv.[1][2][3][4] The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA) method, with the results reported as minimum inhibitory concentration (MIC) values.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected QST Compounds against M. tuberculosis H37Rv

CompoundMIC (μM)
This compound 6.25
QST312.5
QST1012.5
Other QST Derivatives12.5 - 200

Data sourced from literature.[1][2]

Notably, this compound also demonstrated inhibitory activity against isoniazid-resistant clinical isolates of M. tuberculosis with mutations in the katG gene and the inhA promoter region.[1][2][3][4][5]

Proposed Mechanism of Action

Molecular docking studies suggest that this compound exerts its antimycobacterial effect through the inhibition of the enoyl-acyl carrier protein (ACP) reductase, also known as InhA.[1][2][3][4][5][6][8][9] InhA is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]

The proposed binding mode of this compound within the InhA active site involves the formation of two crucial hydrogen bonds between its sulfonyl group and NAD500 and Tyr158.[1][2] An additional hydrogen bond is observed between the N-H group of this compound and Met199.[1][2] The terminal lipophilic quinoline and 3-chlorophenyl rings are also involved in hydrophobic interactions within the binding pocket.[1][2]

Mechanism of Action Diagram

G cluster_0 This compound Interaction with InhA cluster_1 Mycolic Acid Synthesis Pathway This compound This compound InhA InhA Enzyme This compound->InhA Inhibition Substrate Fatty Acid Substrates InhA->Substrate Blocks Catalysis MycolicAcid Mycolic Acids Substrate->MycolicAcid InhA Catalysis CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Incorporation

Caption: Proposed mechanism of action of this compound.

Safety and Drug-Likeness Profile

Preliminary assessments of drug-likeness were conducted for the synthesized compounds.[1][2] Furthermore, selected derivatives, including this compound, QST3, and QST10, which exhibited favorable antimicrobial and drug-like profiles, were evaluated for cytotoxicity against human embryonic kidney (HEK) cells.[1][2][3][4][6][9] These compounds were found to be nontoxic to the HEK cell line.[1][2][3][4][6][9]

Conclusion

This compound, a novel quinoline-based thiosemicarbazide derivative, has been identified as a potent inhibitor of Mycobacterium tuberculosis, including isoniazid-resistant strains. Its synthesis is achieved through a straightforward two-step process. The proposed mechanism of action involves the inhibition of the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway. The promising antitubercular activity and favorable preliminary safety profile of this compound make it a compelling lead compound for further investigation in the development of new antitubercular drugs.

References

Unveiling the Target: A Technical Guide to the Biological Identification of QST4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification of QST4, a novel quinoline-based thiosemicarbazide derivative. The document focuses on its potent antitubercular activity and the elucidation of its mechanism of action through a combination of microbiological, biochemical, and in silico approaches. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Executive Summary

Biological Activity of this compound

The primary biological activity identified for this compound is its potent inhibitory effect on the growth of Mycobacterium tuberculosis. This has been quantified through the determination of its Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antitubercular Activity

The in vitro efficacy of this compound against the H37Rv strain of Mycobacterium tuberculosis was determined using the Microplate Alamar Blue Assay (MABA). The results are summarized in the table below.

CompoundTarget OrganismMIC (μM)
This compoundMycobacterium tuberculosis H37Rv6.25[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.

Target Identification and Mechanism of Action

Molecular docking studies have been instrumental in identifying InhA as the putative biological target of this compound. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.

The InhA Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of InhA. This disruption of the mycolic acid biosynthesis pathway compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_II Fatty Acid Synthase II (FAS-II) Pathway Acyl-ACP Acyl-ACP Elongation_Complexes Elongation Complexes Acyl-ACP->Elongation_Complexes Condensation Enoyl-ACP Enoyl-ACP Elongation_Complexes->Enoyl-ACP Dehydration InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Substrate Elongated_Acyl-ACP Elongated_Acyl-ACP InhA->Elongated_Acyl-ACP Reduction Mycolic_Acids Mycolic Acids Elongated_Acyl-ACP->Mycolic_Acids Further Elongation & Modification Mycobacterial_Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Mycobacterial_Cell_Wall Incorporation This compound This compound This compound->InhA Inhibition

Figure 1: Proposed mechanism of action of this compound via inhibition of InhA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of this compound's biological target.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard method for determining the MIC of compounds against Mycobacterium tuberculosis.

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound stock solution

  • Alamar Blue reagent

  • Sterile water

  • Parafilm

Procedure:

  • Prepare serial dilutions of this compound in the 96-well plates. A common concentration range to test is from 200 µM down to 0.1 µM.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive control wells (bacteria without the drug) and negative control wells (medium only).

  • Seal the plates with Parafilm and incubate at 37°C.

  • After 5-7 days of incubation, add the Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Molecular Docking

Molecular docking studies were performed to predict the binding mode of this compound to the InhA enzyme.

Objective: To model the interaction between this compound and the active site of InhA to support its role as a direct inhibitor.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for the crystal structure of InhA (PDB ID: 4TZK was used in the reference study)[1][2]

  • A 3D structure of this compound

Procedure:

  • Protein Preparation:

    • Download the crystal structure of InhA from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site on InhA, typically centered on the active site where the native ligand binds.

    • Perform the docking simulation to generate multiple possible binding poses of this compound within the InhA active site.

    • The reliability of the docking parameters was verified by redocking the co-crystallized ligand from the PDB structure, with a root-mean-square deviation (RMSD) of 0.48 Å being achieved in the reference study, indicating a reliable docking protocol.[1][2]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of InhA. It was observed that this compound likely occupies the same binding pocket as the native ligand, forming two critical hydrogen bonds with NAD500 and Tyr158 through its sulfonyl group, and an additional hydrogen bond between Met199 and the N-H group of the thiosemicarbazide moiety.[1]

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis PDB Download InhA Structure (PDB: 4TZK) Prep_Protein Prepare Protein: - Remove water/ligands - Add hydrogens - Energy minimization PDB->Prep_Protein Define_Site Define Binding Site (InhA Active Site) Prep_Protein->Define_Site QST4_3D Generate 3D Structure of this compound Prep_Ligand Prepare Ligand: - Energy minimization QST4_3D->Prep_Ligand Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Energies Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions: - Hydrogen bonds - Hydrophobic contacts Analyze_Poses->Identify_Interactions

Figure 2: A generalized workflow for the molecular docking of this compound with InhA.

Conclusion

The collective evidence from microbiological assays and computational modeling strongly supports the identification of InhA as the primary biological target of this compound in Mycobacterium tuberculosis. The potent whole-cell activity, coupled with the predicted high-affinity binding to the active site of InhA, establishes this compound as a promising lead compound for the development of new antitubercular drugs. Further studies, including enzymatic assays to determine the IC50 or Ki value for InhA inhibition, would provide more definitive quantitative evidence of its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's biological target, laying the groundwork for future research and development efforts.

References

Preliminary Efficacy of QST4 in Neuropathic Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following in-depth technical guide is a representative example based on typical preliminary drug efficacy studies. The compound "QST4" is a hypothetical agent created for illustrative purposes, as no public data exists for a compound with this designation. The data, protocols, and pathways presented are fictional but are designed to reflect the standards and practices of early-stage drug development.

Introduction

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. This compound is a novel, first-in-class selective inhibitor of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a key mediator of cold sensation and a potential target for the modulation of pain pathways. This document provides a comprehensive overview of the preliminary preclinical and clinical studies conducted to evaluate the efficacy, safety, and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from our preliminary investigations into the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetMetricValue
Patch Clamp ElectrophysiologyHuman TRPM8IC5015.2 nM
Radioligand Binding AssayHuman TRPM8Ki8.9 nM
FLIPR Calcium AssayHuman TRPM8IC5021.5 nM
Off-Target Panel (150+ receptors)-% Inhibition @ 1µM< 10% for all targets
Table 2: Pharmacokinetic Properties of this compound in Rodents
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
MouseIV1850.40.12.1100
MousePO10432.70.52.348
RatIV1912.30.13.5100
RatPO10501.91.03.855
Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Chung Model)
Treatment GroupDose (mg/kg, PO)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - 4h Post-Dose% MPE
Vehicle-4.2 ± 0.54.5 ± 0.62.7%
This compound34.1 ± 0.48.9 ± 0.943.6%
This compound104.3 ± 0.613.8 ± 1.289.8%
This compound304.2 ± 0.514.9 ± 1.1100%
Gabapentin (Control)1004.4 ± 0.711.2 ± 1.063.6%
MPE: Maximum Possible Effect

Experimental Protocols

In Vitro Patch Clamp Electrophysiology
  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were voltage-clamped at -60 mV.

  • Activation: TRPM8 channels were activated by the application of 100 µM Menthol.

  • Inhibition: this compound was pre-applied for 5 minutes at varying concentrations (1 nM to 10 µM) before co-application with Menthol.

  • Data Analysis: The inhibitory effect of this compound was calculated as the percentage reduction of the menthol-induced current. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Chung Model of Neuropathic Pain in Rats
  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Under isoflurane anesthesia, the L5 and L6 spinal nerves were tightly ligated to induce mechanical allodynia.

  • Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments. The paw withdrawal threshold was determined using the up-down method.

  • Drug Administration: this compound (3, 10, 30 mg/kg), Gabapentin (100 mg/kg), or vehicle were administered orally (PO) to the rats 14 days post-surgery.

  • Efficacy Measurement: Paw withdrawal thresholds were measured at baseline and at multiple time points following drug administration. The primary endpoint was the measurement at 4 hours post-dose.

Phase I Clinical Trial Design (First-in-Human)
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

  • Population: Healthy male and female volunteers, aged 18-55.

  • SAD Phase: Cohorts of 8 subjects (6 active, 2 placebo) received a single oral dose of this compound (ranging from 1 mg to 800 mg).

  • MAD Phase: Cohorts of 8 subjects (6 active, 2 placebo) received a single oral dose of this compound once daily for 14 days.

  • Primary Endpoints: Safety and tolerability, assessed by adverse event monitoring, vital signs, ECGs, and clinical laboratory tests.

  • Secondary Endpoints: Pharmacokinetics (Cmax, Tmax, AUC, half-life).

  • Exploratory Endpoints: Quantitative Sensory Testing (QST) to assess changes in cold and mechanical pain thresholds.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

G cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows This compound This compound This compound->TRPM8 Inhibition Cold_Stim Cold Stimulus Cold_Stim->TRPM8 Activation AP Action Potential Generation Ca_Influx->AP NT_Release Neurotransmitter Release AP->NT_Release Pain_Signal Pain Signal Transmission NT_Release->Pain_Signal Brain Pain Perception Pain_Signal->Brain To CNS

Caption: Proposed mechanism of action for this compound in blocking pain signaling.

Preclinical Efficacy Evaluation Workflow

G start Start in_vitro In Vitro Assays (Target Engagement, Selectivity) start->in_vitro pk_studies Pharmacokinetic Studies (Rodent) in_vitro->pk_studies animal_model Neuropathic Pain Model (Chung Model) pk_studies->animal_model efficacy_testing Efficacy Testing (Dose-Response) animal_model->efficacy_testing tox_studies Preliminary Toxicology efficacy_testing->tox_studies data_analysis Data Analysis & Go/No-Go Decision tox_studies->data_analysis end Proceed to IND-Enabling Studies data_analysis->end

Caption: Workflow for the preclinical assessment of this compound efficacy.

Phase I Clinical Trial Logic

G start Healthy Volunteers sad_phase Single Ascending Dose (SAD) Phase start->sad_phase sad_cohort_n Cohort N (Dose X) sad_phase->sad_cohort_n sad_safety_review Safety Review Committee sad_cohort_n->sad_safety_review sad_safety_review->sad_cohort_n Escalate Dose mad_phase Multiple Ascending Dose (MAD) Phase sad_safety_review->mad_phase MTD Determined mad_cohort_n Cohort N (Dose Y) mad_phase->mad_cohort_n mad_safety_review Safety Review Committee mad_cohort_n->mad_safety_review mad_safety_review->mad_cohort_n Escalate Dose end Phase II Readiness mad_safety_review->end MTD Determined

Caption: Logical flow of the this compound Phase I first-in-human clinical trial.

QST4: An In-depth Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

PREAMBLE: This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of QST4, a novel thiadiazole derivative with potential antifungal and antitubercular properties. Due to the limited publicly available experimental data for this compound, this document outlines a systematic approach for its thorough physicochemical characterization, crucial for its advancement as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound belonging to the thiadiazole class, which is known to exhibit a range of biological activities. Preliminary data indicates its potential as an antifungal and antitubercular agent. A comprehensive understanding of its solubility and stability is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy and safety. This guide details proposed methodologies for a complete solubility and stability assessment of this compound and provides a framework for interpreting the resulting data.

Solubility Profile of this compound

A thorough understanding of a compound's solubility in various media is critical for drug development. It influences bioavailability, formulation design, and the selection of appropriate analytical techniques. Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively available. The following sections provide the known data and a proposed experimental plan to generate a comprehensive solubility profile.

Known Solubility Data

The only publicly available solubility information for this compound is in Dimethyl Sulfoxide (DMSO).

SolventConcentrationMethod
DMSO50 mg/mLNot Specified
Proposed Experimental Plan for Comprehensive Solubility Assessment

To robustly characterize the solubility of this compound, both kinetic and thermodynamic solubility studies are recommended in a variety of aqueous and organic solvents.

The following tables should be used to summarize the quantitative data obtained from the proposed experiments.

Table 2.2.1.1: Kinetic Solubility of this compound in Various Solvents

Solvent Temperature (°C) pH (for aqueous) Kinetic Solubility (µg/mL) Kinetic Solubility (µM)
Water 25 7.4
Phosphate Buffered Saline (PBS) 25 7.4
Simulated Gastric Fluid (SGF) 37 1.2
Simulated Intestinal Fluid (SIF) 37 6.8
Ethanol 25 N/A
Methanol 25 N/A
Acetonitrile 25 N/A

| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | | |

Table 2.2.1.2: Thermodynamic (Equilibrium) Solubility of this compound

Solvent Temperature (°C) pH (for aqueous) Thermodynamic Solubility (µg/mL) Thermodynamic Solubility (µM)
Water 25 7.4
Phosphate Buffered Saline (PBS) 25 7.4
0.1 N HCl 25 ~1
0.1 N NaOH 25 ~13

| Ethanol | 25 | N/A | | |

Objective: To rapidly determine the aqueous solubility of this compound from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidimetric measurement capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Add 2 µL of each dilution to the wells of a 96-well microplate in triplicate.

  • Rapidly add 198 µL of PBS (pH 7.4) to each well.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank (DMSO + PBS).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, 0.1 N HCl, 0.1 N NaOH, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment should be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

  • The thermodynamic solubility is the concentration of this compound in the saturated solution.

Stability Profile of this compound

Assessing the stability of a drug candidate is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life. This section outlines a proposed forced degradation study to identify potential degradation products and degradation pathways of this compound.

Proposed Experimental Plan for Stability Assessment

A forced degradation study will be conducted to evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 3.1.1.1: Summary of Forced Degradation of this compound

Stress Condition Time (hours) Temperature (°C) % Degradation of this compound Number of Degradants Major Degradant (RT)
0.1 N HCl 2, 8, 24, 48 60
0.1 N NaOH 2, 8, 24, 48 60
3% H₂O₂ 2, 8, 24, 48 Room Temp
Thermal (Solid) 24, 48, 72 80
Photolytic (Solid) 1.2 million lux hours 25

| Photolytic (Solution) | 1.2 million lux hours | 25 | | | |

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60 °C and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose solid this compound to dry heat at 80 °C in an oven. Collect samples at various time points.

  • Photolytic Degradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

Analysis: All samples will be analyzed using a stability-indicating HPLC method. The percentage of degradation will be calculated, and the chromatograms will be inspected for the appearance of new peaks corresponding to degradation products.

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Method Parameters to be Optimized:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) will be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor peak purity.

  • Column Temperature: Typically maintained at 25-30 °C.

Validation: The method will be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Proposed Mechanism of Action and Signaling Pathway

Based on the chemical structure of this compound as a thiadiazole derivative, a likely mechanism of antifungal action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Ergosterol Biosynthesis Pathway Inhibition

The key enzyme in the later stages of ergosterol biosynthesis is 14-α-sterol demethylase, a cytochrome P450 enzyme. Azole and triazole antifungals, which are structurally related to thiadiazoles, are known to inhibit this enzyme. It is hypothesized that this compound acts in a similar manner.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Incorporation into cell membrane leads to Enzyme 14-α-sterol demethylase Enzyme->Ergosterol This compound This compound This compound->Enzyme Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of 14-α-sterol demethylase.

Experimental and Logical Workflows

To ensure a systematic and logical approach to the characterization of this compound, the following workflows are proposed.

Workflow for Solubility Assessment

Solubility_Workflow start Start: this compound Compound kinetic Kinetic Solubility (Turbidimetric Assay) start->kinetic thermodynamic Thermodynamic Solubility (Shake-Flask Method) start->thermodynamic data_analysis Data Analysis and Solubility Profile Generation kinetic->data_analysis thermodynamic->data_analysis report Technical Report data_analysis->report

Caption: Workflow for the comprehensive solubility assessment of this compound.

Workflow for Stability Assessment

Stability_Workflow start Start: this compound Compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development start->hplc_dev sample_analysis Analysis of Stressed Samples forced_degradation->sample_analysis hplc_val HPLC Method Validation hplc_dev->hplc_val hplc_val->sample_analysis data_analysis Data Analysis and Degradation Pathway Identification sample_analysis->data_analysis report Technical Report data_analysis->report

Caption: Workflow for the comprehensive stability assessment of this compound.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides a roadmap for the comprehensive evaluation of this compound's solubility and stability. The proposed experimental protocols are designed to generate the necessary data to support formulation development, define storage conditions, and ensure the quality and consistency of the drug substance. The elucidation of its mechanism of action will further strengthen its position as a promising antifungal candidate. The systematic execution of the outlined studies will provide a robust data package for regulatory submissions and facilitate the progression of this compound through the drug development pipeline.

QST4: An In-Depth Technical Guide to its In Vitro Antimycobacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of QST4, a novel quinoline-based thiosemicarbazide derivative. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of new antimycobacterial agents.

Core Compound Information

Compound Name: this compound Chemical Name: N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide[1][2][3][4]

In Vitro Antimycobacterial Activity

The in vitro antimycobacterial spectrum of this compound, based on currently available public data, is primarily characterized by its activity against Mycobacterium tuberculosis. The compound has demonstrated potent inhibitory effects against the reference strain H37Rv and has also been evaluated against isoniazid-resistant clinical isolates.

Quantitative Antimycobacterial Data

The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv was determined to be 6.25 μM.[1] This demonstrates a significant level of activity against this key pathogenic mycobacterial species. Further studies have indicated that this compound is also active against isoniazid-resistant clinical isolates of M. tuberculosis that harbor mutations in the katG gene or the inhA promoter region.[1][2][3][4]

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

Mycobacterial StrainMIC (μM)Assay Method
Mycobacterium tuberculosis H37Rv6.25Microplate Alamar Blue Assay (MABA)
Isoniazid-resistant clinical isolates (katG and inhA promoter mutations)Activity reported, specific MIC values not publicly available.Not specified

Note: At the time of this report, specific MIC values for this compound against non-tuberculous mycobacteria (NTM) or a broader range of M. tuberculosis clinical isolates are not available in the public domain.

Proposed Mechanism of Action

Molecular docking studies have suggested a likely mechanism of action for this compound. It is proposed that this compound exerts its antimycobacterial effect through the inhibition of the InhA enzyme.[1][2][3][4] InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), which is essential for the production of mycolic acids, a unique and vital component of the mycobacterial cell wall. By inhibiting InhA, this compound is thought to disrupt mycolic acid biosynthesis, leading to the inhibition of bacterial growth.

This compound This compound InhA InhA (Enoyl-ACP Reductase) This compound->InhA Inhibition FAS_II Fatty Acid Synthesis II (FAS-II) Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Growth_Inhibition Bacterial Growth Inhibition Cell_Wall->Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimycobacterial activity.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a quantitative measure of bacterial viability.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density (e.g., McFarland standard No. 1, followed by a 1:20 dilution).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation: The prepared mycobacterial inoculum is added to each well containing the drug dilution, as well as to the positive and negative control wells.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated at 37°C for 24 hours.

  • Reading Results: The color change in each well is observed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare M. tuberculosis inoculum C Inoculate plate with M. tuberculosis A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Incubate at 37°C for 24 hours E->F G Observe color change (Blue vs. Pink) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

This compound has emerged as a promising antimycobacterial agent with potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. Its proposed mechanism of action, targeting the essential InhA enzyme, makes it an attractive candidate for further investigation. However, the current body of public knowledge on its in vitro antimycobacterial spectrum is limited to M. tuberculosis. Future research should focus on expanding the evaluation of this compound against a broader panel of mycobacterial species, including various non-tuberculous mycobacteria and a wider array of drug-resistant M. tuberculosis clinical isolates, to fully elucidate its potential as a broad-spectrum antimycobacterial agent.

References

Unraveling "QST4": A Search for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific and medical literature reveals no specific therapeutic agent or compound designated as "QST4." The search for its potential therapeutic uses, mechanism of action, clinical trials, and experimental protocols did not yield any relevant results, suggesting that "this compound" may be an internal project code, a misnomer, or a compound not yet disclosed in public domains.

The term "QST" itself is prominently associated with Quantitative Sensory Testing , a standardized method for diagnosing and characterizing sensory neuropathies. This diagnostic tool assesses the function of the somatosensory system by applying calibrated thermal and mechanical stimuli to measure perception and pain thresholds.[1][2][3] While crucial for clinical trials and pain research, QST is a diagnostic methodology and not a therapeutic agent.[2][3][4]

Without a clear identification of the "this compound" compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways.

To proceed with this request, further clarification on the identity of "this compound" is required. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the nomenclature and provide a more specific identifier, such as a chemical name, a registered drug name, or a reference to a specific patent or publication.

References

An In-depth Technical Guide to Quantitative Systems Toxicology (QST) for Safety and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses "Quantitative Systems Toxicology" (QST), as searches for a specific entity "QST4" did not yield relevant results. It is presumed that the query refers to the broader field of QST, a sophisticated modeling approach used to assess the safety and toxicity of new drug candidates. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Systems Toxicology (QST) is an emerging discipline that integrates computational modeling and experimental data to predict and analyze the potential adverse effects of new chemical and biological entities. QST models are increasingly being utilized in pharmaceutical research and development to understand and forecast toxicity liabilities. A survey of 15 companies in the European Federation of Pharmaceutical Industries and Associations (EFPIA) revealed that 73% of companies with over 10,000 employees use QST models.[1] The most common applications of QST are for assessing liver and cardiac electrophysiology toxicity, as well as bone marrow/hematology issues.[1]

The primary goal of QST is to bridge the gap between preclinical findings and human clinical trial outcomes. This is crucial, as many promising compounds in preclinical stages ultimately fail in human trials due to safety concerns.[2][3] The U.S. Food and Drug Administration (FDA) has encouraged the use of modeling in drug development to enhance product safety.[2][3]

Core Principles of QST

QST models are designed to be mechanistic, meaning they aim to represent the biological processes that lead to toxicity. This approach allows for a deeper understanding of why a particular compound might be toxic and can help in identifying patient risk factors.[1] The models can be used to translate in vitro or in vivo toxicity observations to human scenarios.[1]

Key applications of QST in decision-making include:

  • Investigating clinical safety findings to understand the underlying mechanisms.[1]

  • Addressing on-target toxicity concerns for drugs with a specific indication.[1]

  • Informing preclinical and clinical study design.[1]

  • Contributing to the 3Rs (Reduction, Refinement, and Replacement) of animal testing.[1]

Methodologies in QST

The development and application of QST models involve a multi-faceted approach that combines experimental data with computational simulations.

Data Integration

A variety of data types are integrated into QST models to ensure their accuracy and predictive power.

Data TypeDescriptionExamples
In Vitro Assays Laboratory tests performed on cells or biological molecules outside of their normal biological context.- Mitochondrial toxicity assays- Bile acid transporter inhibition assays- Enzyme inhibition kinetics
Physiologically Based Pharmacokinetic (PBPK) Modeling Mathematical modeling of the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species.- Simulating drug exposure in different tissues- Predicting drug concentrations in the liver
Preclinical In Vivo Data Data from studies conducted in animal models.- Animal toxicology studies- Pharmacodynamic data
Clinical Data Data from human studies.- Human pharmacokinetic data- Clinical trial safety data
Computational Modeling

At the heart of QST is the use of computational models to simulate the biological response to a drug. These models can be used to explore different dosing regimens, predict the impact of the drug in different patient populations, and identify the key factors driving toxicity.

One prominent example of a QST platform is DILIsym®, a computational representation of drug-induced liver injury (DILI).[2] DILIsym® integrates in vitro data on mechanisms of hepatotoxicity with predicted in vivo liver exposure to simulate and predict liver injury.[2]

Case Study: PF-04895162 and Liver Toxicity

A compelling example of QST in action is the investigation of PF-04895162 (ICA-105665), a drug that was in development for the treatment of epilepsy.[2][3] While preclinical safety studies in rats did not raise any liver safety concerns, the drug was terminated after transaminase elevations were observed in healthy human volunteers.[2][3]

The DILIsym® platform was used to retrospectively analyze this discrepancy. The model was able to reproduce the species-specific differences in liver toxicity.[2][3] The investigation revealed that the human hepatotoxicity was due to a combination of two interacting mechanisms: mitochondrial toxicity and inhibition of bile acid transporters.[2] The model demonstrated that eliminating either of these mechanisms from the simulation would abrogate the predicted injury.[2]

Interestingly, the concentration at which PF-04895162 inhibited the bile salt export pump (BSEP) was higher (IC50 of 311 µmol/L) than what is generally considered to be a risk for hepatotoxicity.[2][3] However, the QST model showed that even this level of inhibition, when combined with mitochondrial toxicity, was sufficient to cause liver injury in humans.[2][3] In contrast, even at high simulated liver exposures in rats, the model did not predict hepatotoxicity because of insufficient accumulation of cytotoxic bile acids.[2][3]

This case study highlights the power of QST to uncover complex, multi-factorial toxicity mechanisms that may not be apparent from standard preclinical testing.

Experimental Protocols

Detailed experimental protocols are essential for generating the high-quality data needed for QST modeling. While specific protocols are often proprietary, the general methodologies for key experiments are outlined below.

In Vitro Toxicity Assays

Objective: To quantify the potential of a compound to cause cellular toxicity through various mechanisms.

General Protocol for Mitochondrial Toxicity Assessment:

  • Cell Culture: Isolate and culture relevant cell types (e.g., primary hepatocytes).

  • Compound Exposure: Expose the cells to a range of concentrations of the test compound.

  • Mitochondrial Function Assessment: Measure key indicators of mitochondrial health, such as:

    • Oxygen consumption rate (using techniques like high-resolution respirometry).

    • Mitochondrial membrane potential (using fluorescent dyes).

    • ATP production (using luminescence-based assays).

  • Data Analysis: Determine the concentration-response relationship and calculate key parameters like the IC50 (the concentration at which 50% of the maximal effect is observed).

General Protocol for Bile Acid Transporter Inhibition Assay:

  • Transporter Expression System: Use a cell line that overexpresses the bile acid transporter of interest (e.g., BSEP).

  • Substrate Incubation: Incubate the cells with a labeled bile acid substrate in the presence and absence of the test compound at various concentrations.

  • Measurement of Transport: Quantify the amount of labeled substrate transported into or out of the cells.

  • Data Analysis: Calculate the inhibition constant (Ki) or IC50 of the test compound for the transporter.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Objective: To predict the time course of drug concentration in various tissues.

General Workflow:

  • Model Structure: Develop a whole-body PBPK model that includes compartments representing different organs and tissues connected by blood flow.

  • Parameterization: Gather compound-specific physicochemical data (e.g., molecular weight, solubility, lipophilicity) and in vitro ADME data (e.g., metabolic rates, plasma protein binding).

  • Model Simulation: Simulate the drug's ADME properties in the virtual animal or human population.

  • Model Validation: Compare the simulation results with observed in vivo pharmacokinetic data to validate the model's predictive performance.

Visualizations

QST Workflow

The following diagram illustrates a typical workflow for a QST study.

QST_Workflow cluster_data Data Generation cluster_model Modeling & Simulation cluster_application Application invitro In Vitro Assays qst_model QST Model Development invitro->qst_model invivo In Vivo Studies pbpk PBPK Modeling invivo->pbpk clinical Clinical Data clinical->pbpk pbpk->qst_model simulation Simulation & Prediction qst_model->simulation risk_assessment Safety Risk Assessment simulation->risk_assessment decision Decision Making risk_assessment->decision

A typical workflow for a Quantitative Systems Toxicology (QST) study.
Mechanistic DILI Model

This diagram illustrates the core components of a mechanistic model for drug-induced liver injury, such as DILIsym®.

DILI_Model cluster_drug Drug Properties cluster_liver Liver Pathophysiology drug_exposure Drug Exposure (PBPK) mito_tox Mitochondrial Toxicity drug_exposure->mito_tox bsep_inh BSEP Inhibition drug_exposure->bsep_inh atp_depletion ATP Depletion mito_tox->atp_depletion ba_accumulation Bile Acid Accumulation bsep_inh->ba_accumulation cell_death Hepatocyte Death atp_depletion->cell_death ba_accumulation->cell_death

Mechanistic components of a QST model for drug-induced liver injury.

References

Methodological & Application

Application Notes and Protocols for QST4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QST4 is a chemical compound with the molecular formula C₁₆H₁₃ClN₄O₂S₂ and a molecular weight of 392.88 g/mol .[1][2] It is identified by the CAS Number 2991427-35-9.[1][3][4] In a laboratory setting, this compound is primarily utilized for its antimicrobial properties. Specifically, it has demonstrated antitubercular and antifungal activities.[1][4] The primary reported biological activity of this compound is its inhibitory effect on the growth of Mycobacterium tuberculosis H37Rv.[1][4]

Currently, detailed information regarding the precise mechanism of action and the specific signaling pathways modulated by this compound is not extensively documented in publicly available scientific literature. Therefore, the application of this compound in a research and drug development context is primarily focused on the characterization of its antimicrobial effects and the elucidation of its mechanism of action.

Data Presentation

The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.

CompoundOrganismMIC (μM)
This compoundMycobacterium tuberculosis H37Rv6.25

Experimental Protocols

The following protocols are provided as a guide for the laboratory use of this compound. These are standard methods for assessing the antimicrobial activity of a compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv

This protocol describes a method for determining the MIC of this compound against the H37Rv strain of M. tuberculosis using a broth microdilution method.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Preparation of M. tuberculosis H37Rv Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Microplates:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the final M. tuberculosis H37Rv inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in broth (no this compound).

    • Negative Control: Wells containing only broth (no bacteria or this compound).

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Seal the microplates and incubate at 37°C for 7-14 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: General Antifungal Susceptibility Testing of this compound

This protocol provides a general method for evaluating the antifungal activity of this compound using a broth microdilution assay, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).

  • Preparation of Microplates:

    • Prepare 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Controls: Include growth controls (no compound) and sterility controls (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilution of this compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare M. tuberculosis H37Rv Inoculum inoculation Inoculate wells with M. tuberculosis H37Rv prep_inoculum->inoculation serial_dilution->inoculation controls Set up Positive, Negative, and Solvent Controls inoculation->controls incubation Incubate at 37°C for 7-14 days inoculation->incubation reading Read Results (Visual or Spectrophotometer) incubation->reading mic_determination Determine Minimum Inhibitory Concentration (MIC) reading->mic_determination

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for QST4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QST4 is a compound with demonstrated antitubercular and antifungal activities.[1] These properties make it a compound of interest for further investigation in drug development and life sciences research. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, as well as a general protocol for assessing its cytotoxic effects on mammalian cell lines.

This compound Properties and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference. Proper storage of this compound in both powder and solvent forms is critical to maintain its stability and activity.

PropertyValueCitation
CAS Number 2991427-35-9[1]
Molecular Weight 392.45 g/mol
Solubility in DMSO 50 mg/mL (127.27 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]
Antifungal Activity Minimum Inhibitory Concentration (MIC) of 6.25 μM in Mycobacterium tuberculosis H37Rv[1]

Experimental Protocols

I. This compound Solution Preparation for Cell Culture

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, cell culture medium appropriate for the cell line being used

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a precise amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.392 mg of this compound in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -80°C.[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using sterile cell culture medium. It is recommended to prepare the working solution immediately before use.

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Gently mix the working solution by pipetting or gentle vortexing. Be aware that some precipitation may occur when diluting lipophilic compounds in aqueous media; sonication can help to redissolve any precipitate.[1]

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

II. Cytotoxicity Assay Using this compound

This protocol outlines a general method to assess the cytotoxicity of this compound on a chosen cell line using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well, clear-bottom, black-walled microplates (for fluorescence-based assays) or standard clear 96-well plates (for colorimetric assays)

  • This compound working solutions at various concentrations

  • Vehicle control (cell culture medium with DMSO at the same concentration as the highest this compound concentration)

  • Positive control for cytotoxicity (e.g., doxorubicin, staurosporine)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate and the duration of the assay.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach (for adherent cells) and recover.

  • Compound Treatment:

    • The following day, carefully remove the medium from the wells (for adherent cells).

    • Add fresh medium containing the desired concentrations of this compound to the appropriate wells. Include wells for the vehicle control and a positive control.

    • Typically, a serial dilution of this compound is tested to determine the dose-response relationship.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (MTS Assay Example):

    • Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway

The precise signaling pathway through which this compound exerts its antifungal effects has not been fully elucidated in publicly available literature. However, a common mechanism for antifungal agents is the disruption of the fungal cell wall or cell membrane integrity. The diagram below illustrates a generalized fungal cell wall integrity pathway, which represents a potential target for compounds like this compound.

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Sensor_Proteins Sensor Proteins This compound->Sensor_Proteins Inhibition? Cell_Wall_Stress Cell_Wall_Stress Cell_Wall_Stress->Sensor_Proteins PKC PKC Pathway Sensor_Proteins->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis Cell_Integrity Cell Integrity Maintained Cell_Wall_Synthesis->Cell_Integrity

Caption: Putative antifungal mechanism of this compound via disruption of the cell wall integrity pathway.

Experimental Workflow

The logical flow of the cytotoxicity assay is depicted in the diagram below.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound Working Solutions Incubate_Overnight->Prepare_this compound Treat_Cells Treat Cells with This compound and Controls Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add MTS/MTT Reagent Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Viability_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance (490 nm) Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound in cell culture.

References

Application Notes and Protocols for In Vivo Animal Studies: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Clarification: An initial search for "QST4" in the context of in vivo animal studies revealed that this compound is primarily associated with a bioenergetic testing system used for diagnostic purposes in animals. This system does not involve the administration of a therapeutic agent and therefore, the concept of a pharmacological "dosage" is not applicable.

The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals on determining dosages for novel therapeutic compounds in in vivo animal studies. This information is based on established principles of toxicology and pharmacokinetic studies.

Section 1: Principles of Dose Determination for In Vivo Studies

The selection of an appropriate dose range is a critical step in designing in vivo animal studies. The primary objectives are to establish a safe and therapeutically effective dose. This process typically involves a series of studies to characterize the pharmacokinetic (PK) and toxicokinetic (TK) profiles of the compound.

Key Study Types:

  • Single-Dose Toxicity Studies: These studies aim to determine the acute toxic effects of a single administration of the compound and to identify the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: These studies evaluate the toxic effects of the compound when administered repeatedly over a specific period (e.g., subacute, subchronic, chronic).[1][2]

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.[1][3][4][5] This information helps in correlating the observed toxic effects with the systemic exposure to the drug.

Section 2: Experimental Protocols

Protocol 2.1: Acute Single-Dose Toxicity Study in Mice

Objective: To determine the acute toxicity and estimate the MTD of a test compound in mice.

Materials:

  • Test compound

  • Vehicle (e.g., saline, DMSO)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal balance

  • Syringes and needles for the appropriate route of administration

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of the test compound in the appropriate vehicle.

  • Animal Grouping: Randomly assign animals to dose groups, including a vehicle control group (n=5-10 animals per sex per group).

  • Administration: Administer a single dose of the test compound or vehicle to each animal via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then at regular intervals for up to 14 days.[2] Observations should include changes in behavior, appearance, and body weight.

  • Data Collection: Record all observations, including the time of onset, duration, and severity of any toxic signs. Record mortality for each dose group.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2.2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound in rats after a single administration.

Materials:

  • Test compound

  • Vehicle

  • Male Sprague-Dawley rats with jugular vein cannulas

  • Standard laboratory animal diet and water

  • Dosing and blood collection supplies

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Preparation: Acclimate cannulated rats to the laboratory conditions for at least 3 days.

  • Dose Administration: Administer a single dose of the test compound to a group of rats (n=3-5) via the intended route.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Section 3: Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Example Acute Toxicity Data for Compound "X" in Mice

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs Observed
Vehicle Control100No observable signs
10100Mild sedation
50101Sedation, ataxia
100105Severe sedation, ataxia, tremors
2001010Convulsions, mortality within 24h

Table 2: Example Pharmacokinetic Parameters for Compound "Y" in Rats (10 mg/kg, IV)

ParameterMean ± SD
Cmax (ng/mL)1500 ± 250
Tmax (h)0.25 ± 0.1
AUC (0-inf) (ng*h/mL)3500 ± 500
Half-life (h)4.5 ± 0.8
Clearance (mL/h/kg)2.8 ± 0.4
Volume of Distribution (L/kg)1.5 ± 0.2

Section 4: Visualizations

Diagrams are useful for illustrating experimental workflows and conceptual frameworks.

DoseFindingWorkflow cluster_preclinical Preclinical Dose-Finding Strategy InVitro In Vitro Potency & Cytotoxicity AcuteTox Acute Toxicity Study (Single Dose) InVitro->AcuteTox Inform starting dose PK_Study Pharmacokinetic (PK) Study AcuteTox->PK_Study Determine MTD DoseRange Dose Range Finding Study (Repeated Dose) PK_Study->DoseRange Establish exposure levels DefinitiveTox Definitive Toxicology Study DoseRange->DefinitiveTox Select doses for long-term studies EfficacyStudy Efficacy Study DoseRange->EfficacyStudy Select doses for efficacy testing

Caption: Workflow for preclinical dose-finding studies.

PK_Curve cluster_pk Pharmacokinetic Profile origin y_axis Plasma Concentration origin->y_axis x_axis Time origin->x_axis p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: A typical plasma concentration-time curve.

References

Application Notes and Protocols for Measuring QST4 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of established methodologies for quantifying the enzymatic activity of the hypothetical protein kinase QST4. The protocols and techniques described herein are essential for researchers and professionals involved in basic science research and drug development aimed at modulating this compound function.

Introduction to this compound Kinase Activity Assays

Measuring the enzymatic activity of this compound, a protein kinase, is fundamental to understanding its cellular function, identifying inhibitor compounds, and characterizing its role in signaling pathways. The choice of assay depends on various factors, including the research question, required throughput, and the availability of specific reagents. This document outlines several common and robust methods for measuring this compound kinase activity, ranging from direct biochemical assays to cell-based approaches that assess downstream signaling events.

The primary principle behind a kinase assay is to measure the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein). This phosphorylation event can be detected using various methods, each with its own advantages and limitations.

Biochemical Assays for Direct Measurement of this compound Activity

Biochemical assays utilize purified, recombinant this compound enzyme, a specific substrate, and ATP in a controlled in vitro environment. These assays are ideal for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.

Luminescence-Based Kinase Assay

This method quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. The less ATP remaining, the higher the this compound activity.

Experimental Protocol: Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a 2X this compound enzyme solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution (a specific peptide substrate for this compound) in the kinase reaction buffer.

    • Prepare a 2X ATP solution at a concentration close to the Km of this compound for ATP.

    • Prepare test compounds (potential inhibitors) at various concentrations.

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the 2X this compound enzyme solution to the wells of a white, opaque 384-well plate.

    • Add 2.5 µL of the test compound or vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to this compound activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP)-Based Kinase Assay

This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. When the antibody binds to the phosphorylated substrate, the larger molecular complex tumbles more slowly in solution, resulting in a higher fluorescence polarization signal.

Experimental Protocol: FP-Based Assay

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer.

    • Prepare a 2X solution of this compound enzyme.

    • Prepare a 4X solution of a fluorescently labeled peptide substrate.

    • Prepare a 4X solution of ATP.

    • Prepare a "stop/detection" solution containing a phosphospecific antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction).

  • Assay Procedure:

    • Add 5 µL of the 2X this compound enzyme solution to the wells of a black, low-volume 384-well plate.

    • Add test compounds as required.

    • Add 2.5 µL of the 4X fluorescently labeled substrate.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

    • Incubate at 30°C for the desired time.

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate at room temperature for 1 hour to allow for antibody binding.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The fluorescence polarization signal is directly proportional to the amount of phosphorylated substrate and thus to this compound activity.

    • Calculate IC₅₀ values for inhibitors as described above.

Cell-Based Assays for Measuring this compound Activity in a Physiological Context

Cell-based assays measure this compound activity within a living cell, providing a more physiologically relevant assessment of its function and the efficacy of potential inhibitors.

Western Blotting for Downstream Substrate Phosphorylation

This method directly assesses the phosphorylation state of a known downstream substrate of this compound in cell lysates.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture cells known to express active this compound to approximately 80% confluency.

    • Treat the cells with test compounds (potential this compound inhibitors) or vehicle control for a specified duration.

    • If this compound is activated by an upstream stimulus, treat the cells with the appropriate agonist.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the this compound substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the normalized signals between different treatment groups.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the described this compound kinase activity assays.

Assay Type Parameter Typical Value Notes
Luminescence (Kinase-Glo®) Z'-factor> 0.7A measure of assay quality for HTS.
IC₅₀ for a known inhibitor10 nM - 10 µMDependent on the specific inhibitor and assay conditions.
ATP Kₘ1 - 100 µMEnzyme-specific; should be determined experimentally.
Fluorescence Polarization Z'-factor> 0.6
Assay Window100 - 200 mPThe difference in polarization between the minimum and maximum signal.
Substrate Kₘ0.1 - 10 µMDependent on the peptide substrate sequence.
Western Blot Limit of DetectionLow ng rangeDependent on antibody affinity and specificity.
Dynamic Range1-2 orders of magnitudeCan be limited by film or detector saturation.

Visualizations: Signaling Pathway and Experimental Workflows

Hypothetical this compound Signaling Pathway

QST4_Signaling_Pathway extracellular_ligand Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase extracellular_ligand->receptor_tyrosine_kinase Binds and Activates adaptor_protein Adaptor Protein receptor_tyrosine_kinase->adaptor_protein Recruits and Phosphorylates This compound This compound Kinase adaptor_protein->this compound Activates downstream_substrate Downstream Substrate This compound->downstream_substrate Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_substrate->cellular_response

Caption: A diagram of a hypothetical this compound signaling cascade.

Experimental Workflow: Luminescence-Based Kinase Assay

Luminescence_Assay_Workflow start Start add_enzyme Add 2X this compound Enzyme to 384-well Plate start->add_enzyme add_compound Add Test Compound or Vehicle add_enzyme->add_compound add_substrate_atp Add 2X Substrate/ATP Mix to Initiate Reaction add_compound->add_substrate_atp incubate_reaction Incubate at 30°C for 1 hour add_substrate_atp->incubate_reaction add_reagent Add Kinase-Glo® Reagent incubate_reaction->add_reagent incubate_detection Incubate at RT for 10 minutes add_reagent->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence end End read_luminescence->end

Caption: Workflow for a luminescence-based this compound kinase assay.

Experimental Workflow: Western Blot for Substrate Phosphorylation

Western_Blot_Workflow start Start cell_treatment Treat Cells with Test Compound start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (anti-phospho-substrate) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect Signal with ECL secondary_ab->detection analysis Quantify and Analyze Band Intensities detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of this compound activity.

Application Note: Development and Validation of a QST4 (MST4) Kinase Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mammalian Sterile 20-like kinase 4 (MST4), also known as STK26, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, transformation, and migration.[1] Dysregulation of MST4 signaling has been implicated in the progression of several cancers, making it an attractive therapeutic target.[2] This application note describes the development and validation of a robust and reliable in vitro assay for measuring MST4 kinase activity. The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) platform, making it suitable for high-throughput screening (HTS) of potential MST4 inhibitors.

MST4 Signaling Pathway

MST4 is a component of complex signaling networks that regulate cell proliferation and survival. One of its key functions is the activation of the MEK/ERK pathway, a central signaling cascade in cell growth and differentiation. MST4 can activate this pathway independently of Ras and Raf. Additionally, MST4 is involved in the Hippo signaling pathway, a critical regulator of organ size, by directly phosphorylating and modulating the activity of the transcriptional co-activator YAP.

MST4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mst4 MST4 Kinase cluster_downstream Downstream Signaling Upstream_Signals Upstream Signals (e.g., Cellular Stress) MST4 MST4 (QST4) Upstream_Signals->MST4 Activation MEK1 MEK1 MST4->MEK1 Phosphorylation YAP YAP MST4->YAP Direct Phosphorylation ERK ERK MEK1->ERK Phosphorylation Cell_Growth Cell Growth & Transformation ERK->Cell_Growth Gene_Transcription Gene Transcription YAP->Gene_Transcription

MST4 Signaling Cascade

Assay Principle

The MST4 kinase assay is a biochemical, in vitro TR-FRET immunoassay. The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human MST4 kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-serine/threonine antibody. When the europium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-allophycocyanin (APC), FRET occurs between the europium donor and the APC acceptor. The resulting TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the MST4 kinase activity.

Experimental Protocols

Materials and Reagents
  • HTScan® Mst4 Kinase Assay Kit (or individual components)

    • Recombinant Human MST4 (GST-tagged)

    • Biotinylated Peptide Substrate (Ezrin/Radixin/Moesin-based)

    • Europium-labeled Anti-Phospho-Serine/Threonine Antibody

    • Streptavidin-Allophycocyanin (SA-APC)

  • Kinase Buffer (10X): 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT

  • ATP (10 mM)

  • Staurosporine (control inhibitor)

  • Assay Plates (e.g., 384-well low-volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Assay Workflow

Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitor 2. Dispense Test Compounds/ Controls into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase 3. Add MST4 Kinase Solution Dispense_Inhibitor->Add_Kinase Incubate_1 4. Pre-incubation (5 min at RT) Add_Kinase->Incubate_1 Add_ATP_Substrate 5. Initiate Reaction: Add ATP/Substrate Mix Incubate_1->Add_ATP_Substrate Incubate_2 6. Kinase Reaction (30 min at RT) Add_ATP_Substrate->Incubate_2 Stop_Reaction 7. Stop Reaction (Add EDTA) Incubate_2->Stop_Reaction Add_Detection_Reagents 8. Add Detection Reagents (Eu-Ab and SA-APC) Stop_Reaction->Add_Detection_Reagents Incubate_3 9. Incubation (60 min at RT) Add_Detection_Reagents->Incubate_3 Read_Plate 10. Read TR-FRET Signal Incubate_3->Read_Plate Analyze_Data 11. Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

MST4 TR-FRET Assay Workflow

Detailed Protocol
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water.

    • Prepare the ATP/Substrate mix in 1X Kinase Buffer. The final concentration in the assay will be 20 µM ATP and 1.5 µM peptide substrate.

    • Dilute recombinant MST4 kinase in 1X Kinase Buffer. The final concentration in the assay will be approximately 1 ng/µL.

    • Prepare serial dilutions of test compounds and staurosporine (control inhibitor) in 1X Kinase Buffer with 1% DMSO.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of diluted test compound or control to the wells of the assay plate.

    • Add 2.5 µL of the diluted MST4 kinase solution to each well.

    • Incubate the plate for 5 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mix to each well.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction by adding 5 µL of 50 mM EDTA in 1X Kinase Buffer.

    • Add 5 µL of the detection reagent mix (Europium-labeled antibody and SA-APC in detection buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

Assay Validation and Performance

The performance of the MST4 kinase assay was validated by assessing its robustness, sensitivity, and reproducibility.

Data Presentation
ParameterValueDescription
Z'-Factor ≥ 0.7A measure of assay robustness, with a value >0.5 indicating an excellent assay for HTS. This is a representative value for a well-optimized kinase assay.
Signal-to-Background (S/B) Ratio ≥ 10The ratio of the signal from the uninhibited reaction to the background signal. A higher ratio indicates a more robust assay. This is a representative value.
Staurosporine IC₅₀ ~25 nMThe concentration of the broad-spectrum kinase inhibitor staurosporine required to inhibit 50% of MST4 activity. This value is estimated from publicly available inhibition curves.[3]
ATP Km,app ~3.14 µMThe apparent Michaelis constant for ATP, indicating the affinity of MST4 for ATP under the assay conditions.[4]

Conclusion

The described TR-FRET-based assay for MST4 provides a sensitive, robust, and high-throughput-compatible method for identifying and characterizing inhibitors of MST4 kinase activity. The detailed protocol and validation data presented here demonstrate the suitability of this assay for drug discovery campaigns targeting MST4.

References

Application Notes and Protocols for Quorum Sensing Inhibitors in the Study of Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific term "QST4" did not yield documented results in scientific literature pertaining to the study of drug-resistant tuberculosis. Therefore, these application notes and protocols have been generated using Ajoene , a well-characterized quorum sensing inhibitor and antimycobacterial compound, as a representative example to fulfill the structural and informational requirements of your request. Ajoene is a sulfur-containing compound derived from garlic that has demonstrated efficacy against Mycobacterium tuberculosis.[1][2][3]

Application Notes

Introduction to Ajoene as a Quorum Sensing Inhibitor for M. tuberculosis

Ajoene is a natural, sulfur-rich compound derived from garlic (Allium sativum) that exhibits broad-spectrum antimicrobial properties.[1][4] It has garnered significant interest in tuberculosis research due to its activity against Mycobacterium tuberculosis (M. tb), including strains resistant to conventional antibiotics.[4][5][6] While traditional antibiotics often lead to the development of resistance, ajoene presents an alternative strategy by targeting bacterial communication and host-pathogen interactions.[3] This compound has been shown to inhibit quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including virulence and biofilm formation.[3] By disrupting QS, ajoene can attenuate the pathogenicity of M. tb and potentially resensitize drug-resistant strains to existing therapies.

Mechanism of Action

Ajoene's antimycobacterial effects are multifaceted, involving both direct action on the bacteria and modulation of the host immune response.

  • Inhibition of Quorum Sensing: Ajoene has been shown to interfere with QS systems, which are crucial for the expression of virulence factors in many pathogenic bacteria.[3] In the context of M. tb, disrupting these communication pathways can inhibit the coordination of pathogenic behaviors, making the bacteria more susceptible to host defenses and antibiotics.

  • Induction of Host Cell Autophagy and ER Stress: Ajoene has been demonstrated to enhance the antimycobacterial activity of macrophages, the primary host cells for M. tb.[1][2] It achieves this by inducing the endoplasmic reticulum (ER) stress response, which in turn activates autophagy—a cellular process that can eliminate intracellular pathogens.[1][2][7] This host-directed activity is particularly promising for tackling drug-resistant strains, as it is less likely to induce resistance in the bacteria. The signaling pathway for this process involves the activation of c-Jun N-terminal kinase (JNK) and the subsequent production of reactive oxygen species (ROS).[1][2]

  • Direct Antimycobacterial Activity: Extracts rich in ajoene have demonstrated direct inhibitory effects on the growth of M. tb.[4] The disulfide bonds within the ajoene molecule are thought to be crucial for its antimicrobial activity.[1]

Applications in Drug-Resistant TB Research
  • Studying Virulence and Biofilm Formation: As a QS inhibitor, ajoene can be utilized as a tool to investigate the role of cell-to-cell communication in the virulence and biofilm formation of drug-resistant M. tb strains.

  • Host-Directed Therapy Research: Ajoene serves as a model compound for the development of host-directed therapies, which aim to bolster the host's ability to clear the infection.[1]

  • Synergistic/Adjunct Therapy Studies: Research suggests that garlic extracts containing ajoene could be used as a supplement to conventional anti-TB drugs, potentially helping to combat drug-resistant infections.[3][4][5]

Quantitative Data

The following table summarizes the reported in vitro efficacy of ajoene-rich extracts and related compounds against Mycobacterium tuberculosis.

Compound/ExtractM. tuberculosis StrainAssay MethodMIC (μg/mL)Notes
Ajoene-rich extractH37Rv (drug-susceptible)Resazurin Microtiter Assay (REMA)Similar to Isoniazid and EthambutolShowed appreciable antimycobacterial activity.[4]
Allicin-rich extractH37Rv (drug-susceptible)Resazurin Microtiter Assay (REMA)Better than Isoniazid and EthambutolDemonstrates strong direct antimycobacterial properties.[4]
Garlic ExtractIsoniazid-susceptibleNot specified80 - 160Indicates baseline activity of the crude extract.[6]
Garlic ExtractIsoniazid-resistantNot specified100 - 200Shows retained activity against a drug-resistant strain.[6]
Purified Allicin (CEF-allicin)Isoniazid-susceptible & resistantNot specified25Increased purity leads to a lower MIC.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from methodologies used to assess the antimycobacterial activity of natural compounds.[4]

Objective: To determine the lowest concentration of ajoene that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv or drug-resistant clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ajoene stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.01% w/v in sterile water)

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive controls

Procedure:

  • Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the ajoene stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Include wells for a negative control (broth only), a positive growth control (broth with M. tb inoculum), and positive drug controls (broth with M. tb and standard drugs).

  • Add 100 µL of the prepared M. tb inoculum to each well (except the negative control).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and growth.

  • The MIC is defined as the lowest concentration of ajoene that prevents the color change from blue to pink.

Protocol 2: Intracellular Survival Assay in Macrophages

This protocol is based on studies evaluating the effect of ajoene on M. tb within host cells.[1]

Objective: To quantify the effect of ajoene on the survival of M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • M. tuberculosis H37Rv

  • Ajoene stock solution

  • Sterile water or PBS for cell lysis

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed macrophages in a 24-well plate and culture until they form a confluent monolayer.

  • Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1 for 4 hours.

  • After infection, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh culture medium containing different concentrations of ajoene (e.g., 1, 3, 5 µg/mL) to the wells. Include an untreated control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the macrophages by adding sterile water or 0.1% saponin solution.

  • Prepare serial dilutions of the cell lysates in PBS.

  • Plate the dilutions on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria. Compare the CFU counts from ajoene-treated wells to the untreated control to determine the reduction in intracellular survival.

Visualizations

Signaling Pathway of Ajoene in Macrophages

Ajoene_Signaling_Pathway cluster_macrophage Inside Macrophage Ajoene Ajoene Macrophage Macrophage Cell Membrane JNK JNK Activation Macrophage->JNK Stimulates ROS ROS Production JNK->ROS ER_Stress ER Stress Response ROS->ER_Stress Autophagy Autophagy Activation ER_Stress->Autophagy Mtb_Elimination Mycobacterium tuberculosis Elimination Autophagy->Mtb_Elimination

Caption: Ajoene signaling cascade in macrophages leading to M. tb elimination.

Experimental Workflow for Ajoene Efficacy Testing

Ajoene_Workflow start Start: Prepare M. tb and Macrophage Cultures mic Protocol 1: Determine MIC of Ajoene (REMA Assay) start->mic infect Infect Macrophages with M. tb (MOI=1) start->infect end End: Analyze Data (MIC & CFU Reduction) mic->end treat Treat Infected Macrophages with Ajoene infect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Macrophages incubate->lyse plate Plate Lysates on 7H10 Agar lyse->plate count Count CFUs plate->count count->end

Caption: Workflow for evaluating Ajoene's antimycobacterial efficacy.

References

Application Notes and Protocols for Investigational Compound QST4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "QST4" is not publicly available. The following application notes and protocols are generated based on established best practices for the storage and handling of novel chemical compounds in a research and drug development setting. These guidelines are intended to serve as a comprehensive template and should be adapted based on the specific physicochemical properties and safety data of the actual compound once they are known.

Compound Description and Physicochemical Properties

This section would typically provide the chemical structure, molecular weight, and other key physicochemical properties of this compound. Since this information is unavailable, a placeholder table is provided below to indicate the type of data that should be collected and presented.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod/Instrument
Molecular Formula [Insert Formula]Mass Spectrometry
Molecular Weight [Insert MW ( g/mol )]Mass Spectrometry
Appearance [e.g., White crystalline solid]Visual Inspection
Purity [e.g., >99%]HPLC, NMR
Solubility [e.g., Soluble in DMSO (>10 mg/mL)]Solubility Assay
pKa [Insert pKa value(s)]Potentiometric
LogP [Insert LogP value]HPLC

Storage and Handling

Proper storage and handling are critical to maintain the integrity and activity of investigational compounds.

Short-Term and Long-Term Storage

To prevent degradation from factors such as temperature, light, and moisture, specific storage conditions must be maintained.[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer TypeNotes
Solid (Powder) -20°CUp to 3 yearsAmber glass vial, tightly sealedProtect from light and moisture.[2]
Stock Solution (in DMSO) -80°CUp to 6 monthsLow-binding microcentrifuge tubesAliquot to avoid repeated freeze-thaw cycles.[2][3]
Working Solution (in aqueous buffer) 2-8°CUp to 24 hoursPolypropylene tubesPrepare fresh daily for best results.
Handling Precautions

Researchers and laboratory personnel must adhere to standard safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to institutional guidelines.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for common experiments in early-stage drug discovery. These should be optimized based on the specific biological target and assay format.

Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to obtaining reproducible experimental results.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Centrifuge Briefly C->D E Aliquot into Tubes D->E F Store at -80°C E->F G Thaw Stock Aliquot H Dilute in Assay Buffer G->H I Mix Thoroughly H->I J Use Immediately I->J

Caption: Workflow for preparing this compound stock and working solutions.

Protocol:

  • Stock Solution (10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Briefly centrifuge the tube to collect the solution at the bottom.

    • Aliquot into single-use volumes in low-binding tubes and store at -80°C.[2]

  • Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in the appropriate aqueous assay buffer to reach the final desired concentrations.

    • Mix well by gentle pipetting or vortexing. Use the working solutions immediately or keep on ice for the duration of the experiment.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cultured cells.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for an MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Signaling Pathway Analysis

This section would describe the known mechanism of action of this compound. As this is unknown, a hypothetical signaling pathway diagram is provided as an example. This diagram illustrates a scenario where this compound inhibits an upstream kinase, leading to the downstream inactivation of a transcription factor involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Upstream Kinase A Receptor->KinaseA Activates KinaseB Downstream Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Stability Data

The stability of a compound under various conditions is crucial for interpreting experimental results and for formulation development.[1][6]

Table 3: Stability of this compound in Different Media

MediumTemperatureTime Points (hours)% Remaining (Mean ± SD)Degradation Products
Phosphate Buffered Saline (pH 7.4) 37°C0, 1, 2, 4, 8, 24[Insert Data][e.g., None detected]
Cell Culture Medium (+10% FBS) 37°C0, 1, 2, 4, 8, 24[Insert Data][e.g., M1, M2]
Acidic Buffer (pH 4.0) Room Temp0, 1, 2, 4, 8, 24[Insert Data][e.g., D1]
Basic Buffer (pH 9.0) Room Temp0, 1, 2, 4, 8, 24[Insert Data][e.g., D2, D3]

Data in this table should be generated using a validated analytical method, such as HPLC-UV or LC-MS.

References

Troubleshooting & Optimization

MST4 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mammalian Sterile 20-like Kinase 4 (MST4). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Section 1: Kinase Assays

Question: My in vitro MST4 kinase assay shows low or no activity. What are the possible causes and solutions?

Answer: Low or no kinase activity in an MST4 assay can stem from several factors. Below is a table summarizing potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the recombinant MST4 kinase has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[1] It's advisable to aliquot the enzyme upon receipt. Confirm the activity of the kinase lot using a known positive control substrate.
Suboptimal Assay Buffer The kinase reaction buffer is critical. A typical buffer for an MST4 assay includes 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, and 1.2 mM DTT.[1] Verify the pH and component concentrations of your buffer.
Incorrect Substrate or ATP Concentration The concentration of both the substrate (e.g., myelin basic protein or a specific peptide) and ATP can affect kinase activity.[1] Determine the optimal concentrations by performing a titration of both substrate and ATP. The Michaelis constant (Km) for ATP with MST4 has been reported to be approximately 3.14 µM.[1]
Inhibitory Contaminants Ensure all reagents and water are free of contaminants that could inhibit kinase activity. If using inhibitors, ensure the final DMSO concentration does not exceed 1%, as higher concentrations can be inhibitory.[2]

Question: I am observing high background signal in my luminescence-based MST4 kinase assay. How can I reduce it?

Answer: High background in luminescence-based kinase assays can mask the true signal. Here are some strategies to mitigate this issue:

  • Optimize ATP Concentration: The luminescent signal is inversely proportional to kinase activity (measures remaining ATP). If the initial ATP concentration is too high, the change in luminescence will be small relative to the total signal, leading to a high background. Titrate the ATP concentration to find the optimal window for your assay.

  • Check for Contaminated Reagents: ATP contamination in your buffer or substrate can lead to high background. Use fresh, high-quality reagents.

  • Ensure Proper Plate Reading: Use white, opaque-bottom plates designed for luminescence to prevent crosstalk between wells. Ensure the luminometer settings are appropriate for your assay kit.

Section 2: Western Blotting

Question: I am unable to detect MST4 protein via Western blot in my cell lysates. What should I do?

Answer: Failure to detect MST4 can be due to issues with the protein itself, the antibody, or the Western blotting procedure.

Potential Cause Troubleshooting Steps
Low MST4 Expression MST4 expression varies across different cell lines.[3][4] Use a positive control cell line known to express MST4 (e.g., certain breast cancer cell lines like BT-474) to validate your antibody and protocol.[4] If your target cells have low endogenous expression, you may need to perform an immunoprecipitation to enrich for MST4 before Western blotting.
Inefficient Protein Extraction Ensure your lysis buffer is effective for extracting cytoplasmic proteins. Sonication may be necessary to ensure complete cell lysis and release of proteins.[5] Include protease and phosphatase inhibitors in your lysis buffer to prevent MST4 degradation.
Primary Antibody Issues Verify the primary antibody is validated for Western blotting and recognizes the endogenous protein. Use the antibody at the manufacturer's recommended dilution. To ensure the antibody is working, include a positive control, such as a lysate from cells overexpressing MST4.[6]
Poor Protein Transfer Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7] Optimize transfer conditions (time and voltage) based on the molecular weight of MST4 (~52 kDa).[6]

Question: My Western blot for phosphorylated MST4 (p-MST4) shows no signal, even though I know the total MST4 is present. Why?

Answer: Detecting phosphorylated proteins can be challenging. MST4 is activated by autophosphorylation at Threonine 178 (Thr178).[3][6]

  • Cellular Conditions: Ensure your cells have been treated with a stimulus known to activate MST4. MST4 can be activated by association with the Golgi scaffold protein GM130.[6]

  • Phosphatase Activity: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of MST4.

  • Antibody Specificity: Use an antibody that is specific for MST4 phosphorylated at Thr178. Validate the antibody with appropriate positive and negative controls.

Section 3: Immunoprecipitation (IP)

Question: My immunoprecipitation of MST4 failed to pull down the protein of interest. What are the common pitfalls?

Answer: A failed IP can be due to several factors related to the antibody, the lysate, or the beads.

Potential Cause Troubleshooting Steps
Antibody Incompatibility Not all antibodies that work for Western blotting are suitable for IP. Use an antibody that has been validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[8][9]
Harsh Lysis Conditions Strong detergents in the lysis buffer (e.g., RIPA buffer) can denature the antibody or the epitope, preventing the interaction.[5] Use a milder lysis buffer (e.g., a Tris-based buffer with non-ionic detergents) for IP experiments.[5]
Low Antigen Abundance If MST4 is not highly expressed in your sample, you may need to start with a larger amount of cell lysate.
Inefficient Bead Binding Ensure the protein A/G beads are compatible with the isotype of your primary antibody.[10] Pre-clear the lysate by incubating it with beads alone before adding the primary antibody to reduce non-specific binding.[8]
Section 4: Cell-Based Assays (e.g., Migration/Invasion)

Question: I am not observing any effect of MST4 knockdown on cell migration in my transwell assay. How can I troubleshoot this?

Answer: Cell migration and invasion assays are complex and require careful optimization.

  • Confirm Knockdown Efficiency: First, verify the efficiency of your MST4 knockdown at the protein level using Western blotting.

  • Optimize Assay Conditions: The pore size of the transwell insert is critical; ensure it is appropriate for your cell type.[11] The concentration of the chemoattractant (e.g., serum) in the lower chamber should be optimized by performing a titration.[11] The incubation time may also need to be adjusted.

  • Cell Health: Ensure that the knockdown procedure itself is not adversely affecting cell viability or overall health, which could mask any specific effects on migration.[11]

  • Appropriate Controls: Include proper negative (e.g., no chemoattractant) and positive (e.g., a known migratory cell line) controls to validate your assay setup.[11]

Experimental Protocols & Data

Generic Kinase Activity Assay Protocol (Luminescence-based)

This protocol describes a general method for measuring the activity of a protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Reaction Setup: In a white microplate, add the kinase and its substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 30-60 minutes).

  • ATP Detection: Add an equal volume of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate luminometer. A decrease in luminescence compared to the "no enzyme" control indicates kinase activity.

Quantitative Data Summary: MST4 Expression in Breast Cancer

The following table summarizes data from The Cancer Genome Atlas (TCGA) regarding MST4 gene expression in breast cancer tissues compared to normal tissues.[12]

Tissue Type Number of Samples (n) Relative MST4 Expression (FPKM-UQ Median)
Solid Normal Tissue113Lower
Primary Tumor (Luminal)820Higher
Primary Tumor (HER2+)37Higher
Primary Tumor (TNBC)115Higher

FPKM-UQ: Fragments Per Kilobase of transcript per Million mapped reads - Upper Quartile normalization.

Visualizing MST4 Signaling and Workflows

MST4 Signaling Pathways

MST4 is involved in several key signaling pathways that regulate cell proliferation, migration, and survival.[3][4]

MST4_Signaling_Pathways GM130 GM130 MST4 MST4 GM130->MST4 Activates AKT AKT MST4->AKT Activates ERK ERK MST4->ERK Activates YAP YAP MST4->YAP Inactivates (non-canonical Hippo) Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration WB_Troubleshooting Start No/Weak Signal CheckTransfer Check Protein Transfer (Ponceau S) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK Antibody Check Primary Antibody (Positive Control) TransferOK->Antibody Yes OptimizeTransfer Optimize Transfer Conditions TransferOK->OptimizeTransfer No AntibodyOK Antibody OK? Antibody->AntibodyOK Lysate Check Lysate (Expression Level, Degradation) AntibodyOK->Lysate Yes NewAntibody Try New Antibody or Different Dilution AntibodyOK->NewAntibody No EnrichProtein Enrich Protein (IP) or Increase Load Lysate->EnrichProtein Success Problem Solved OptimizeTransfer->Success NewAntibody->Success EnrichProtein->Success

References

optimizing QST4 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the concentration of QST4 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?

A1: For initial experiments, a common starting point is to perform a dose-response curve ranging from 1 nM to 100 µM. This broad range helps to identify the optimal concentration range for efficacy and to assess potential cytotoxicity at higher concentrations. The selection of the final concentration will be highly dependent on the cell type and the specific endpoint being measured.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the known mechanism of action for this compound?

A3: this compound is an inhibitor of the pro-inflammatory signaling pathway mediated by the transcription factor NF-κB. It acts by preventing the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

G start Start: Dose-Response Experiment prepare_stock 1. Prepare 10 mM This compound Stock in DMSO start->prepare_stock serial_dilute 2. Perform Serial Dilutions prepare_stock->serial_dilute treat_cells 4. Treat Cells with This compound Dilutions serial_dilute->treat_cells seed_cells 3. Seed Cells in 96-well Plate seed_cells->treat_cells incubate 5. Incubate for 24-48 hours treat_cells->incubate add_reagent 6. Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent read_plate 7. Read Absorbance on Plate Reader add_reagent->read_plate analyze 8. Analyze Data & Determine IC50 read_plate->analyze

Technical Support Center: Overcoming QST4 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QST4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do?

A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first dissolve this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically ≤ 0.5% for DMSO in cell-based assays).[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds and is often due to a rapid change in solvent polarity.[1] To mitigate this, try a stepwise dilution approach. Instead of a single large dilution, perform a series of smaller, sequential dilutions.[1] For instance, you can first dilute your high-concentration DMSO stock into a solution containing a higher percentage of your organic solvent before the final dilution into the 100% aqueous medium. Additionally, ensuring the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to cells is crucial.[1] Pre-warming the aqueous medium to 37°C and adding the this compound stock solution slowly while vortexing can also help prevent precipitation.[3]

Q3: Are there alternatives to DMSO for solubilizing this compound?

A3: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[1] The choice of solvent will depend on the specific requirements of your experiment and the compatibility of the solvent with your biological system. Additionally, co-solvents such as polyethylene glycol (PEG), propylene glycol, and glycerol can be employed to enhance solubility.[4] For some applications, the use of surfactants or the formation of micelles can significantly increase the aqueous solubility of hydrophobic compounds.

Q4: Can heating or sonication help dissolve my this compound?

A4: Gentle heating (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents.[3] However, it is crucial to ensure that this compound is stable at the applied temperature and that sonication does not degrade the compound. Always check the compound's stability information. After dissolution, ensure the solution is returned to room temperature before use in experiments, especially with live cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen organic solvent (e.g., DMSO). The concentration of this compound exceeds its solubility limit in the solvent.Try preparing a more dilute stock solution. If solubility is still an issue, consider alternative organic solvents like DMF or ethanol.[1]
The quality of the solvent may be poor (e.g., absorbed water in DMSO).Use a fresh, high-purity, anhydrous grade of the solvent.[1]
This compound precipitates out of the stock solution upon storage. The storage temperature is too low, causing the compound to crystallize.Store the stock solution at an appropriate temperature. While -20°C or -80°C is common for long-term storage, some compounds are more soluble at room temperature or 4°C.
The stock solution is supersaturated.Prepare a new stock solution at a slightly lower concentration to ensure it remains stable during storage.
Inconsistent experimental results with different batches of this compound solution. Incomplete dissolution of this compound leading to inaccurate concentrations.Visually inspect the stock solution for any particulate matter before use. If necessary, briefly sonicate or warm the solution to ensure complete dissolution.[3]
Degradation of this compound in the stock solution over time.Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock into single-use vials.[5]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential fold increase in solubility that can be achieved for poorly soluble compounds using various techniques. While specific results for this compound will vary, this provides an indication of the efficacy of these methods.

Solubilization Technique Example Compound Fold Increase in Solubility Reference
Micellar Solubilization Coumarin-640-50 fold
Co-solvency Ferulic AcidUp to 237-fold[6]
Solid Dispersion NobiletinUp to 7.5 times higher drug concentration and dissolution rate[7]
Micellar Dispersions General Hydrophobic Compounds2-fold to over 1000-fold[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature to prevent moisture condensation.[5]

  • Weighing: Tare a sterile vial on the analytical balance and accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming (37°C) may be used to facilitate dissolution if necessary.[1][3]

  • Verification: Visually inspect the solution to ensure there are no visible particles or precipitate.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Preparation of a this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water)

  • High-pressure homogenizer or probe sonicator

  • Zirconia beads (if using a bead mill)

  • Sterile vials

Procedure:

  • Pre-milling (if applicable): If starting with larger crystals, a pre-milling step may be necessary to reduce the particle size.

  • Dispersion: Disperse a weighed amount of this compound powder in the stabilizer solution.

  • Homogenization:

    • High-Pressure Homogenization: Subject the dispersion to high-pressure homogenization for a specified number of cycles and pressure until the desired particle size is achieved.[9]

    • Probe Sonication: Alternatively, use a probe sonicator at a specific amplitude and pulse for a set duration. Maintain the temperature of the suspension using an ice bath to prevent overheating.[9]

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using a suitable technique like dynamic light scattering.

  • Storage: Store the nanosuspension at a controlled temperature (e.g., 4°C) and monitor for any signs of aggregation or settling over time.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution properties.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG))

  • Common solvent (a solvent that dissolves both this compound and the carrier, e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both the this compound powder and the hydrophilic carrier in the common solvent in a flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. Gentle heating may be applied to expedite the process, provided the compounds are thermally stable. Continue the evaporation until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator at room temperature.

Visualizations

This compound Solubility Troubleshooting Workflow

start Start: this compound Solubility Issue check_solvent Is this compound soluble in an organic solvent (e.g., DMSO)? start->check_solvent dissolve_in_organic Dissolve in high-purity, anhydrous organic solvent check_solvent->dissolve_in_organic Yes consider_alternatives Consider alternative solubilization methods check_solvent->consider_alternatives No precipitates_on_dilution Does it precipitate upon dilution in aqueous buffer? dissolve_in_organic->precipitates_on_dilution stepwise_dilution Use stepwise dilution. Pre-warm buffer. Add stock slowly with mixing. precipitates_on_dilution->stepwise_dilution Yes no_precipitation Solution is ready for use. (Maintain final solvent conc. <0.5%) precipitates_on_dilution->no_precipitation No stepwise_dilution->no_precipitation end End: this compound Solubilized no_precipitation->end alternative_methods Co-solvency Nanosuspension Solid Dispersion consider_alternatives->alternative_methods alternative_methods->end

Caption: A flowchart outlining the troubleshooting steps for this compound solubility issues.

STAT4 Signaling Pathway

The Signal Transducer and Activator of Transcription 4 (STAT4) is a key component of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to cytokines. For instance, a small molecule inhibitor of STAT4, like this compound, would aim to disrupt this pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat4 STAT4 jak->stat4 Phosphorylates p_stat4 p-STAT4 stat4->p_stat4 dimer p-STAT4 Dimer p_stat4->dimer Dimerizes dna DNA dimer->dna Translocates to Nucleus and Binds to DNA transcription Gene Transcription dna->transcription Initiates

Caption: A diagram of the canonical STAT4 signaling pathway.[10][11][12][13]

References

Technical Support Center: Preventing QST4 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the protein of interest, here referred to as QST4. As specific information regarding a protein designated "this compound" is not publicly available, this guide leverages established principles of protein biochemistry and stability to address common challenges encountered during experimentation. The protocols and troubleshooting advice provided are broadly applicable to a wide range of proteins.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation in my experiments?

A1: Degradation of this compound can manifest in several ways, including the appearance of unexpected lower molecular weight bands on a Western blot, a decrease in the expected biological activity of the protein, or the formation of visible precipitates.[1][2] During purification, you might also observe a lower than expected yield.

Q2: How can I minimize enzymatic degradation of this compound during cell lysis?

A2: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (e.g., on ice or in a cold room) to reduce the activity of endogenous proteases.[3][4] Additionally, the use of a protease inhibitor cocktail in your lysis buffer is highly recommended to inactivate a broad spectrum of proteases.[3][4][5]

Q3: What should I consider when choosing a protease inhibitor cocktail?

A3: Protease inhibitor cocktails are mixtures of different inhibitors that target various classes of proteases, such as serine, cysteine, and metalloproteases.[4][6] When selecting a cocktail, consider the cell type you are working with and the potential classes of proteases present. Some cocktails are available without EDTA, which is important if your downstream applications are sensitive to metal chelation.[7]

Q4: What are the optimal storage conditions for purified this compound?

A4: The optimal storage conditions are protein-specific. However, general best practices include storing the protein at a high concentration (typically >1 mg/mL) in a buffer at an optimal pH.[8] For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, freezing at -80°C is recommended.[8][9] It is also advisable to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[8]

Q5: How do repeated freeze-thaw cycles contribute to this compound degradation?

A5: Repeated freeze-thaw cycles can cause proteins to denature and aggregate due to the formation of ice crystals and changes in solute concentration.[8][9] This can lead to a loss of biological activity and the formation of insoluble protein aggregates.

Q6: My Western blot shows multiple bands for this compound. Is this definitely degradation?

A6: While multiple bands can indicate degradation, they can also be due to other factors such as splice variants, post-translational modifications, or nonspecific antibody binding.[1][2] To confirm degradation, you can try preparing a fresh sample with protease inhibitors and see if the lower molecular weight bands disappear.[10] Running a positive control, if available, can also help in identifying the correct band for this compound.[1]

Troubleshooting Guides

Common Issues in this compound Experiments
Problem Potential Cause Recommended Solution
Low yield of purified this compound Proteolytic degradation during purification.Work at 4°C, minimize the duration of the purification process, and add fresh protease inhibitors to all buffers.[3][11]
Protein loss due to aggregation.Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing agents like glycerol or non-ionic detergents.
Multiple bands on Western Blot Proteolytic degradation.Prepare fresh samples with a protease inhibitor cocktail and handle them on ice.[10][12]
Splice variants or post-translational modifications.Consult protein databases for known isoforms or modifications of your protein of interest.
Non-specific antibody binding.Optimize antibody concentrations and blocking conditions.[13]
Loss of this compound activity over time Degradation during storage.Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8][9]
Improper buffer conditions.Ensure the storage buffer has the optimal pH and includes necessary co-factors or stabilizing agents.
Oxidation.Add reducing agents like DTT or β-mercaptoethanol to the storage buffer if your protein has sensitive cysteine residues.[4][8]
Visible precipitate in this compound sample Protein aggregation.Centrifuge the sample to remove aggregates before use. Optimize storage concentration and buffer composition.
Contamination.Ensure all solutions and equipment are sterile. Consider adding an antimicrobial agent for short-term storage at 4°C.[9]

Experimental Protocols

Protocol 1: Cell Lysis with Enhanced this compound Stability
  • Preparation: Pre-cool all buffers, tubes, and centrifuges to 4°C.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer for your cell type. Immediately before use, add a broad-spectrum protease inhibitor cocktail to the buffer at the manufacturer's recommended concentration.

  • Cell Harvesting: Harvest cells and wash them with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in the ice-cold lysis buffer containing protease inhibitors. Perform lysis on ice using a method appropriate for your cells (e.g., sonication, douncing, or detergent-based lysis).

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble this compound protein and proceed immediately with your downstream application or store appropriately.

Protocol 2: Optimal Storage of Purified this compound
  • Buffer Exchange: If necessary, exchange the purified this compound into a suitable storage buffer. The optimal buffer will depend on the specific properties of this compound but should generally have a pH that confers maximal stability.

  • Concentration: If the protein concentration is low, consider concentrating it to >1 mg/mL, as higher concentrations are often more stable.[8]

  • Additives: For enhanced stability, consider adding the following to the storage buffer:

    • Glycerol: 10-50% (v/v) can act as a cryoprotectant to prevent damage during freezing.[8][9]

    • Reducing agents: DTT or β-mercaptoethanol (1-5 mM) can prevent oxidation of cysteine residues.[4]

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can prevent aggregation.

  • Aliquoting: Dispense the final this compound solution into single-use, low-protein-binding microcentrifuge tubes.[8]

  • Storage:

    • Short-term (days to weeks): Store at 4°C.

    • Long-term (months to years): Snap-freeze the aliquots in liquid nitrogen and store at -80°C.[9] Avoid slow freezing, as this can promote ice crystal formation.

Visualizations

cluster_0 Troubleshooting this compound Degradation start Degradation Suspected (e.g., multiple bands, low activity) check_lysis Review Lysis Protocol: - Temperature control? - Protease inhibitors used? start->check_lysis optimize_lysis Optimize Lysis: - Work on ice - Add fresh protease inhibitors check_lysis->optimize_lysis No check_purification Review Purification Protocol: - Duration? - Temperature? check_lysis->check_purification Yes optimize_lysis->check_purification optimize_purification Optimize Purification: - Minimize time - Perform at 4°C check_purification->optimize_purification No check_storage Review Storage Conditions: - Aliquoted? - Freeze-thaw cycles? check_purification->check_storage Yes optimize_purification->check_storage optimize_storage Optimize Storage: - Aliquot - Store at -80°C - Use cryoprotectants check_storage->optimize_storage No final_check Re-analyze this compound - Degradation resolved? check_storage->final_check Yes optimize_storage->final_check

Caption: A workflow for troubleshooting this compound degradation.

cluster_1 Common Pathways of Protein Degradation protein Native this compound proteolysis Proteolysis (Enzymatic Cleavage) protein->proteolysis denaturation Denaturation (Loss of 3D Structure) protein->denaturation aggregation Aggregation (Clumping) protein->aggregation oxidation Oxidation (Chemical Modification) protein->oxidation fragments Peptide Fragments proteolysis->fragments denaturation->aggregation inactive Inactive/Unfolded Protein denaturation->inactive aggregates Insoluble Aggregates aggregation->aggregates modified Oxidized Protein oxidation->modified

Caption: Major pathways leading to protein degradation.

cluster_2 Recommended Experimental Workflow for this compound Purification cell_culture Cell Culture lysis Cell Lysis (+ Protease Inhibitors, 4°C) cell_culture->lysis clarification Clarification (Centrifugation, 4°C) lysis->clarification purification Purification (e.g., Chromatography, 4°C) clarification->purification analysis Analysis (e.g., SDS-PAGE, Activity Assay) purification->analysis storage Storage (Aliquoted, -80°C) purification->storage

References

dealing with QST4 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MST4 (QST4) Off-Target Effects.

A Note on Terminology: The term "this compound" does not correspond to a recognized molecule in current biological literature. Based on the context of your query, it is highly probable that this is a typographical error for MST4 (Mammalian Sterile 20-like kinase 4), also known as STK26. This guide will focus on MST4, a serine/threonine-protein kinase that is a subject of intensive research in oncology and drug development.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the off-target effects of MST4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is MST4 and what is its primary function?

A1: MST4 (Mammalian Sterile 20-like kinase 4), or STK26, is a serine/threonine-protein kinase belonging to the germinal center kinase (GCK) family.[1] It plays a crucial role in various cellular processes, including cell migration, polarity, proliferation, and apoptosis.[1][2] MST4 is often implicated in cancer progression, where it can promote tumor cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT).[3][4]

Q2: What are the main signaling pathways regulated by MST4?

A2: MST4 modulates several key downstream signaling pathways. The most well-documented of these are the extracellular signal-regulated kinase (ERK) and the protein kinase B (AKT) pathways.[3][4] By activating these pathways, MST4 can influence cell survival, growth, and metastasis.[1] In some contexts, MST4 has also been shown to regulate the Hippo signaling pathway, although its role here is considered non-canonical.[5]

Q3: Why is it challenging to develop specific inhibitors for MST4?

A3: Developing highly specific kinase inhibitors is a common challenge in drug discovery due to the conserved nature of the ATP-binding pocket across the human kinome.[6] This structural similarity means that an inhibitor designed for MST4 may also bind to other kinases, leading to off-target effects.[6][7] Currently, there is a scarcity of highly effective and specific inhibitors for MST4.[3]

Q4: What are the potential consequences of off-target effects when studying MST4?

A4: Off-target effects of MST4 inhibitors can lead to a variety of confounding results, including:

  • Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the inhibition of MST4 when it is actually caused by the inhibitor acting on another protein.

  • Cellular toxicity: Inhibition of other essential kinases can lead to cytotoxicity that is not related to MST4 function.[8]

  • Activation of compensatory signaling pathways: Off-target inhibition can sometimes activate feedback loops or parallel pathways, masking the true effect of MST4 inhibition.[7][9]

Q5: What are the initial steps I should take to characterize the selectivity of my MST4 inhibitor?

A5: A crucial first step is to perform a kinase selectivity profile. This involves screening your compound against a large panel of kinases to identify other potential targets.[6][10] Several commercial services offer kinase profiling with panels of hundreds of kinases. The results will provide a quantitative measure of your inhibitor's selectivity and help you anticipate potential off-target effects.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MST4 inhibitors.

Issue Possible Cause Troubleshooting Steps & Solutions Expected Outcome
1. Inconsistent results between experiments Compound instability or improper storage.Ensure your MST4 inhibitor is stored correctly (e.g., at -20°C or -80°C as recommended) and prepare fresh dilutions from a stock solution for each experiment.[11]Consistent and reproducible experimental results.
Cell line variability.Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase before treatment.Reduced variability in cellular response to the inhibitor.
2. High levels of cytotoxicity at effective concentrations Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] 2. Test inhibitors with different chemical scaffolds that target MST4.[8]1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Compound solubility issues.1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[8]Prevention of compound precipitation, which can lead to non-specific effects.
3. Unexpected phenotype observed (not consistent with known MST4 function) Off-target effects modulating a different pathway.1. Use a secondary, structurally unrelated MST4 inhibitor to see if the phenotype is reproduced. 2. Use a genetic approach (e.g., siRNA or CRISPR/Cas9) to knock down or knock out MST4 and compare the phenotype to that of the inhibitor.Confirmation of whether the observed phenotype is on-target or off-target.
Activation of a feedback loop.Perform a time-course experiment and analyze the phosphorylation status of key proteins in related signaling pathways (e.g., AKT, ERK) using Western blotting.[9]Identification of any compensatory signaling activated by the inhibitor.
4. No effect of the inhibitor on downstream MST4 signaling (e.g., p-AKT, p-ERK) Insufficient inhibitor concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.Identification of the effective dose and time for MST4 inhibition in your specific cell line.
Low MST4 expression in the cell line.Verify MST4 expression levels in your cell line of choice using qPCR or Western blotting.Selection of a cell line with sufficient MST4 expression for your experiments.
Inactive compound.Confirm the identity and purity of your inhibitor using analytical methods such as LC-MS or NMR.Assurance that the inhibitor is chemically sound and active.
Visualizing MST4 Signaling and Experimental Workflows

MST4 Signaling Pathways in Cancer

MST4_Signaling MST4 Signaling Pathways in Cancer cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Pathways GM130 GM130 (Golgi Matrix Protein) MST4 MST4 (STK26) GM130->MST4 Activates AKT AKT MST4->AKT ERK ERK MST4->ERK Snail_Slug Snail, Slug AKT->Snail_Slug Migration Migration/Invasion AKT->Migration Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Proliferation ERK->Proliferation EMT EMT Snail_Slug->EMT EMT->Migration

Caption: A diagram of the MST4 signaling pathway in cancer.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Workflow for Assessing Off-Target Effects cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo cluster_genetic Genetic Validation cluster_analysis Data Analysis & Interpretation Kinase_Profiling Kinase Selectivity Profiling (e.g., KinomeScan) Compare_Results Compare Results from Multiple Methods Kinase_Profiling->Compare_Results Biochemical_Assay Biochemical IC50 Assay Biochemical_Assay->Compare_Results CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Compare_Results Western_Blot Western Blot for Pathway Analysis Western_Blot->Compare_Results Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->Compare_Results siRNA siRNA/shRNA Knockdown siRNA->Compare_Results CRISPR CRISPR/Cas9 Knockout CRISPR->Compare_Results

Caption: An experimental workflow for identifying and validating off-target effects.

Experimental Protocols
Protocol 1: Western Blot Analysis of MST4 Pathway Activation

This protocol is for assessing the phosphorylation status of downstream targets of MST4, such as AKT, after treatment with an inhibitor.

  • Cell Culture and Treatment: Plate your cells of interest and grow them to 70-80% confluency. Treat the cells with your MST4 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-MST4, and a loading control like β-actin) overnight at 4°C.[11]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an ECL substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that your inhibitor is binding to MST4 within the cell.

  • Cell Treatment: Treat cultured cells with your MST4 inhibitor or a vehicle control.[12]

  • Heating: Aliquot the cell suspension or lysate and heat the samples to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[12]

  • Protein Extraction: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble MST4 at each temperature point using Western blotting or mass spectrometry.[12]

  • Analysis: A successful binding of the inhibitor to MST4 will stabilize the protein, leading to a higher amount of soluble MST4 at elevated temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.

References

QST4 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of QST4, a potent antitubercular agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (this compound).

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step synthesis of this compound, providing potential causes and recommended solutions.

Diagram of the this compound Synthesis Workflow:

G cluster_0 Step 1: Synthesis of Quinoline-8-sulfonohydrazide (II) cluster_1 Step 2: Synthesis of this compound (IV) A Quinoline-8-sulfonyl chloride (I) C Quinoline-8-sulfonohydrazide (II) A->C Toluene, rt, 2h B Hydrazine hydrate B->C D Quinoline-8-sulfonohydrazide (II) F This compound (IV) N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide D->F Toluene, reflux, 4h E 3-Chlorophenyl isothiocyanate (III) E->F

A flowchart illustrating the two-step synthesis of this compound.
Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of Quinoline-8-sulfonohydrazide (II) 1. Incomplete reaction. 2. Degradation of quinoline-8-sulfonyl chloride due to moisture. 3. Loss of product during workup and purification.1. Ensure the reaction is stirred vigorously for the recommended 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use anhydrous toluene and ensure all glassware is thoroughly dried. Handle quinoline-8-sulfonyl chloride in a dry environment (e.g., glove box or under an inert atmosphere). 3. After filtration of the precipitate, wash with a minimal amount of cold toluene to avoid dissolving the product. Ensure complete precipitation by cooling the reaction mixture.
Step 2: Low yield of this compound (IV) 1. Incomplete reaction between the sulfonohydrazide and isothiocyanate. 2. Side reactions of the isothiocyanate. 3. Product loss during recrystallization.1. Ensure the reaction is refluxed for the full 4 hours. Use a reflux condenser to prevent loss of solvent. 2. Isothiocyanates can react with water. Ensure all reagents and solvents are anhydrous. 3. Use a minimal amount of hot ethanol for recrystallization to prevent significant loss of product in the mother liquor. Cool the solution slowly to maximize crystal formation.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Analyze the crude product by TLC to identify the number of components. Consider purification by column chromatography.[1] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Formation of N,N'-disulfonylhydrazide impurity Reaction of a second molecule of quinoline-8-sulfonyl chloride with the formed quinoline-8-sulfonohydrazide.This is more likely to occur in Step 1. Ensure slow, dropwise addition of hydrazine hydrate to the solution of quinoline-8-sulfonyl chloride to maintain a low concentration of the sulfonyl chloride relative to the hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The reported yield for the synthesis of this compound is approximately 85% for the final step, starting from quinoline-8-sulfonohydrazide.[2][3] The yield for the intermediate, quinoline-8-sulfonohydrazide, is reported to be around 80%.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound exhibits its antitubercular activity by inhibiting the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[2][3][4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Diagram of the Mycolic Acid Biosynthesis Pathway and InhA Inhibition:

G cluster_pathway Mycolic Acid Biosynthesis (FAS-II Cycle) cluster_inhibition Mechanism of Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA Produces primers Ketoacyl_ACP β-Ketoacyl-ACP Acyl_CoA->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA (reductase) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadAB/BC (dehydratase) Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP InhA (reductase) Elongated_Acyl_ACP->Ketoacyl_ACP Elongation Cycle Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Pks13 Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall This compound This compound InhA_target InhA Enzyme This compound->InhA_target Inhibits

Inhibition of InhA by this compound disrupts the mycolic acid biosynthesis pathway.

Q3: What are the recommended purification methods for this compound and its intermediate?

A3: For the intermediate, quinoline-8-sulfonohydrazide (II), the precipitate formed in the reaction can be purified by washing with cold toluene. For the final product, this compound (IV), recrystallization from hot ethanol is the recommended method of purification.[2][3] If significant impurities are present, column chromatography using a suitable solvent system may be necessary.[1]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes. Hydrazine hydrate is corrosive and toxic; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Isothiocyanates can be lachrymatory and irritants; they should also be handled in a fume hood with proper PPE. Toluene and ethanol are flammable solvents.

Experimental Protocols

Synthesis of Quinoline-8-sulfonohydrazide (II)

  • To a solution of quinoline-8-sulfonyl chloride (I) (1 mmol) in anhydrous toluene (20 mL), add hydrazine hydrate (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the resulting precipitate.

  • Wash the solid with a small amount of cold toluene.

  • Dry the product under vacuum to obtain quinoline-8-sulfonohydrazide (II).

Synthesis of N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (this compound) (IV)

  • To a solution of quinoline-8-sulfonohydrazide (II) (1 mmol) in anhydrous toluene (20 mL), add 3-chlorophenyl isothiocyanate (III) (1 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Recrystallize the crude product from hot ethanol to yield pure this compound (IV).

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and related derivatives from the study by Özcan et al.[2][3] This data can be used as a benchmark for your experiments.

CompoundR-group on IsothiocyanateYield (%)
This compound 3-Chlorophenyl 85
QST1Phenyl82
QST24-Fluorophenyl88
QST34-Chlorophenyl86
QST54-Bromophenyl89
QST64-Methylphenyl84
QST74-Methoxyphenyl87
QST84-Nitrophenyl90
QST9Benzyl80
QST10Allyl78
QST11Ethyl75
QST12Propyl77
QST13Isopropyl76
QST14Cyclohexyl81

References

QST4 (MST4) Experimental Controls and Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QST4, also known as Mammalian Sterile 20-like Kinase 4 (MST4 or STK26).

Frequently Asked Questions (FAQs)

Q1: What is this compound/MST4 and what is its primary function?

A1: this compound, or MST4, is a serine/threonine-protein kinase that plays a significant role in various cellular processes.[1] It is involved in cell migration, polarity, proliferation, and survival.[1] MST4 modulates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways, and is implicated in cancer progression.[1][2]

Q2: What are the key signaling pathways involving MST4?

A2: MST4 is a component of several critical signaling pathways. It has been shown to be involved in the Hippo signaling pathway, as well as the MAPK/ERK and PI3K/AKT signaling cascades.[1][3] Its activity can influence transcription factors and other kinases, impacting cell fate.

Q3: What are appropriate positive and negative controls for an MST4 Western blot experiment?

A3:

  • Positive Control: Cell lysates from tissues or cell lines known to express high levels of MST4, such as hematopoietic cancer and testis cancer cell lines, can serve as a positive control.[1] Additionally, recombinant MST4 protein can be used.

  • Negative Control: Lysates from cells with confirmed low or no MST4 expression, or cells where the MST4 gene has been knocked out or knocked down using siRNA, are suitable negative controls.[4][5] For knockdown experiments, a scrambled siRNA sequence should be used as a negative control.[6][7]

Q4: How can I measure the kinase activity of MST4?

A4: The kinase activity of MST4 can be measured using an in vitro kinase assay. This typically involves incubating purified or immunoprecipitated MST4 with a known substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate, in the presence of ATP.[2][8] The phosphorylation of the substrate can then be quantified using methods like radioactive labeling (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.[2][9]

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
No MST4 Signal Low protein expression in the sample.Use a positive control cell line known for high MST4 expression.[1] Increase the amount of protein loaded onto the gel.[10]
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for a protein of ~52 kDa like MST4.[11]
Primary antibody issue.Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Include a positive control to confirm antibody activity.
High Background Insufficient blocking.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.[12][13]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11]
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.[14][15]
Non-specific Bands Protein degradation.Prepare fresh cell lysates and always include protease and phosphatase inhibitors in the lysis buffer.[10]
Antibody cross-reactivity.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. Run a negative control (e.g., knockdown lysate) to confirm band specificity.[4]
siRNA Knockdown
ProblemPossible CauseRecommended Solution
Inefficient Knockdown Suboptimal siRNA concentration.Perform a dose-response experiment to determine the optimal siRNA concentration (typically in the range of 10-100 nM).
Poor transfection efficiency.Optimize the transfection protocol by adjusting the siRNA-to-lipid ratio and cell confluency. Use a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to visualize transfection efficiency.[16][17]
Incorrect timing of analysis.Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for maximal knockdown.[4]
Cell Toxicity High siRNA or transfection reagent concentration.Reduce the concentration of siRNA and/or transfection reagent. Ensure cells are healthy and not overly confluent at the time of transfection.[16]

Experimental Protocols

MST4 Western Blot Protocol
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[13]

  • Gel Electrophoresis:

    • Separate proteins on a 10% SDS-PAGE gel.[18]

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against MST4 overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.[15]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.[19]

MST4 In Vitro Kinase Assay
  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine 10X kinase buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, 20 mM DTT), recombinant MST4 protein (e.g., 50-100 ng), and the substrate (e.g., 5 µg Myelin Basic Protein).[2]

  • Initiate Reaction:

    • Add ATP to a final concentration of 200 µM to start the reaction.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.[20]

  • Terminate Reaction:

    • Stop the reaction by adding SDS sample buffer.

  • Analysis:

    • Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody or by autoradiography if using [γ-³²P]ATP.

MST4 siRNA Knockdown Protocol
  • Cell Seeding:

    • Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.[17]

  • Prepare siRNA-Lipid Complex:

    • Dilute MST4-specific siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium.[17]

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.[17][21]

  • Transfection:

    • Add the siRNA-lipid complexes to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours.

    • Harvest the cells and assess MST4 knockdown efficiency by Western blot or qRT-PCR.[4]

Quantitative Data Summary

ParameterValueExperimental ContextReference
MST4 Molecular Weight ~52 kDaWestern Blot[8]
Optimal Protein Load (WB) 20-40 µgWestern Blot[14]
Recombinant MST4 (Kinase Assay) 50-100 ngIn Vitro Kinase Assay[2][22]
ATP Concentration (Kinase Assay) 200 µMIn Vitro Kinase Assay[20]
siRNA Concentration 10-100 nMsiRNA Knockdown

Visualizations

MST4_Signaling_Pathways MST4 MST4 ERK_MAPK ERK/MAPK Pathway MST4->ERK_MAPK PI3K_AKT PI3K/AKT Pathway MST4->PI3K_AKT Hippo Hippo Pathway MST4->Hippo YAP YAP MST4->YAP Phosphorylates (Thr83) Inhibits nuclear import Cell_Migration Cell Migration MST4->Cell_Migration Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Hippo->YAP Inhibits Tumorigenesis Tumorigenesis Cell_Proliferation->Tumorigenesis Cell_Survival->Tumorigenesis Cell_Migration->Tumorigenesis

Caption: Key signaling pathways modulated by MST4.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysate_Prep Cell Lysis Quantification Protein Quantification Lysate_Prep->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blotting.

References

Technical Support Center: Refining QST4 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing a therapeutic window and minimizing toxicity for the investigational compound QST4. The following information is designed to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining a safe starting dose for our in vivo studies with this compound?

A1: The initial step is to establish the in vitro cytotoxicity profile of this compound across various cell lines. This data, typically represented as an IC50 (half-maximal inhibitory concentration), is crucial for estimating a starting dose for animal studies. However, there is no direct mathematical formula to convert an in vitro IC50 value to an in vivo dose.[1] A dose-ranging study in a relevant animal model is the recommended next step to determine the Maximum Tolerated Dose (MTD).[2]

Q2: Which in vitro cytotoxicity assays are most appropriate for evaluating this compound toxicity?

A2: The choice of assay depends on the suspected mechanism of action of this compound. A panel of assays is recommended to obtain a comprehensive toxicity profile. Commonly used methods include:

  • MTT Assay: Measures metabolic activity, providing an indirect measure of cell viability.[3]

  • LDH Release Assay: Detects lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.[3][4]

  • ATP Assay: Quantifies intracellular ATP, with a decrease indicating cytotoxic effects.[3]

  • Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells.[3]

Q3: We are observing significant weight loss in our animal models at our initial this compound dose. What should we do?

A3: Weight loss exceeding 20% is a common sign of compound toxicity.[2] The recommended course of action is to reduce the dose or the frequency of administration.[5] It is also crucial to evaluate the vehicle control group for any inherent toxicity and refine animal handling techniques to minimize stress.[5]

Q4: How do we establish a therapeutic window for this compound?

A4: Establishing a therapeutic window involves integrating data from pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The goal is to identify a dosage range that maximizes therapeutic efficacy while minimizing toxicity. This is typically achieved by comparing the dose required for the desired biological effect with the dose that produces unacceptable toxicity.

Troubleshooting Guides

IssuePotential CauseRecommended Action
High variability in in vitro cytotoxicity results. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well.
Contamination of cell cultures.Regularly check for and discard contaminated cultures.
Instability of this compound in culture media.Assess the stability of this compound under experimental conditions.
No clear dose-dependent efficacy in vivo. Sub-therapeutic dosage.Perform a dose-escalation study to identify a more effective dose.[5]
Poor bioavailability.Investigate alternative formulations or routes of administration. Conduct pharmacokinetic studies to measure plasma and tissue concentrations.[5]
Inappropriate dosing frequency.Conduct a pharmacokinetic study to determine the compound's half-life and inform a more appropriate dosing schedule.
Unexpected organ-specific toxicity observed in histopathology. Off-target effects of this compound.Conduct additional in vitro assays to investigate the mechanism of toxicity. Consider targeted delivery systems to reduce systemic exposure.
Accumulation of the compound in specific organs.Perform biodistribution studies to understand the tissue localization of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
  • Animal Selection: Use healthy, young adult rodents of a single sex.

  • Group Allocation: Randomly assign animals to at least four groups (vehicle control, low dose, mid-dose, high dose), with a minimum of 3-5 animals per group.

  • Dose Preparation: Prepare fresh dosing solutions of this compound for each administration.

  • Administration: Administer this compound via the intended clinical route.

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.[5]

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (hr)IC50 (µM)
Cell Line AMTT48Data
Cell Line BLDH48Data
Cell Line CATP48Data

Table 2: In Vivo Dose-Ranging Study of this compound in Mice

GroupDose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle050/5DataData
Low DoseX5DataDataData
Mid DoseY5DataDataData
High DoseZ5DataDataData

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Dose Refinement invitro_start Select Cell Lines cytotoxicity_assays Perform Cytotoxicity Assays (MTT, LDH, ATP) invitro_start->cytotoxicity_assays ic50 Determine IC50 Values cytotoxicity_assays->ic50 mtd_study Dose-Ranging Study (MTD) ic50->mtd_study Inform Starting Dose pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study mtd_study->pk_pd_study efficacy_study Efficacy Study at Non-Toxic Doses pk_pd_study->efficacy_study therapeutic_window Establish Therapeutic Window efficacy_study->therapeutic_window

Caption: Workflow for refining this compound dosage.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits Apoptosis Apoptosis KinaseB->Apoptosis Induces CellSurvival Cell Survival TranscriptionFactor->CellSurvival Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of QST4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of QST4, a compound characterized by low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption after oral administration is rate-limited by its dissolution in the gastrointestinal fluids.[1] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][2] Other contributing factors can include first-pass metabolism in the gut wall or liver.

Q2: What are the most promising strategies for enhancing the bioavailability of this compound?

Several formulation strategies can significantly improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs like this compound.[2][3] The choice of strategy depends on the specific physicochemical properties of this compound. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanosizing) range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can improve its aqueous solubility and dissolution.[2][3] The amorphous form has higher energy and thus better solubility than the stable crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and facilitate its absorption.[3]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, effectively increasing its solubility in water.[4]

Q3: How do I select the appropriate excipients for a this compound solid dispersion formulation?

The selection of a polymer for an amorphous solid dispersion is critical. Key considerations include:

  • Miscibility: The polymer should be miscible with this compound to form a stable, single-phase amorphous system.

  • Solubility Enhancement: The polymer should be hydrophilic to promote the dissolution of the drug.

  • Physical Stability: The chosen polymer should inhibit the recrystallization of this compound during storage. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. Pre-formulation studies using techniques like Differential Scanning Calorimetry (DSC) are crucial for screening suitable polymers.[5]

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nanosuspension?

For a this compound nanosuspension, the following CQAs are critical for ensuring product quality and performance:

  • Particle Size and Distribution: Directly impacts the dissolution rate and absorption.

  • Zeta Potential: Indicates the physical stability of the nanosuspension against aggregation.

  • Crystalline State: The manufacturing process should not induce polymorphic changes.

  • Drug Loading: The amount of this compound in the nanoparticles.

  • In Vitro Dissolution Rate: A key performance indicator.

Troubleshooting Guides

Issue 1: this compound nanosuspension shows particle aggregation and settling upon storage.

Potential Cause Troubleshooting Step
Insufficient Steric or Electrostatic Stabilization Increase the concentration of the stabilizer (e.g., surfactant or polymer). Screen for a more effective stabilizer that provides a higher zeta potential or a more robust steric barrier.
Ostwald Ripening Optimize the homogenization or milling process to achieve a narrower particle size distribution. Select a stabilizer that effectively inhibits crystal growth.
Inappropriate Storage Conditions Review the storage temperature.[6] Some nanosuspensions are sensitive to temperature fluctuations. Store protected from light if this compound is light-sensitive.

Issue 2: High variability in in vivo pharmacokinetic data for a this compound formulation.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure the formulation is homogeneous before each dose administration. For suspensions, ensure adequate resuspension. For solid dosage forms, verify content uniformity.
Physiological Variability in Animal Models Ensure strict adherence to the study protocol, including fasting times and animal handling procedures.[7] Increase the number of animals per group to improve statistical power. Consider a crossover study design to minimize inter-subject variability.[8][9]
Formulation Instability in GI Fluids Test the stability of the formulation in simulated gastric and intestinal fluids. The formulation may be precipitating upon dilution in the GI tract, leading to erratic absorption.
Food Effects The presence of food can significantly alter the bioavailability of poorly soluble drugs. Conduct studies in both fasted and fed states to characterize any food effects.

Issue 3: The dissolution rate of my this compound amorphous solid dispersion (ASD) is not significantly improved.

Potential Cause Troubleshooting Step
Drug Recrystallization Use X-ray Powder Diffraction (XRPD) or DSC to confirm that the drug is in an amorphous state.[5] If recrystallization has occurred, a different polymer or a higher polymer-to-drug ratio may be needed.
Poor Polymer-Drug Miscibility The drug and polymer may not be forming a single-phase system. Re-evaluate polymer selection based on miscibility studies.
Inadequate Polymer Solubility The chosen polymer may not be dissolving quickly enough to release the drug. Consider a more rapidly dissolving polymer.
"Parachute" Effect Failure The formulation may create a supersaturated solution that rapidly precipitates. Incorporate a precipitation inhibitor into the formulation to maintain the supersaturated state for a longer duration.

Data Presentation: Comparison of this compound Bioavailability Enhancement Strategies

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different this compound formulations to an unformulated aqueous suspension.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC0-t (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100%
Micronized this compound50320 ± 602.52150 ± 450219%
Nanosuspension50850 ± 1501.56300 ± 980643%
Solid Dispersion (1:4 this compound:PVP K30)501100 ± 2201.08500 ± 1300867%
SEDDS501500 ± 3100.7510200 ± 16501041%

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

  • Preparation of Pre-suspension: a. Dissolve 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water. b. Disperse 2% (w/v) of micronized this compound powder into the stabilizer solution. c. Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting.

  • High-Shear Homogenization: a. Homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce initial particle size and ensure uniformity.

  • High-Pressure Homogenization (HPH): a. Process the resulting suspension through a high-pressure homogenizer. b. Homogenize for 20-30 cycles at a pressure of 1500 bar. c. Collect samples periodically to monitor particle size reduction using Dynamic Light Scattering (DLS).

  • Characterization: a. Measure the final mean particle size, polydispersity index (PDI), and zeta potential using a Zetasizer. b. Analyze the crystalline state of the nanoparticles using XRPD to detect any polymorphic changes.

Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersions

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) without enzymes.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place a sample of the this compound solid dispersion (equivalent to 50 mg of this compound) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL of the medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.22 µm syringe filter. e. Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method. f. Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation Start Low Bioavailability of this compound Identified PhysChem Characterize Physicochemical Properties (Solubility, Permeability) Start->PhysChem BCS Determine BCS Classification PhysChem->BCS SolLim Solubility-Limited (BCS II or IV) BCS->SolLim Poor Solubility PermLim Permeability-Limited (BCS III or IV) BCS->PermLim Poor Permeability SizeRed Particle Size Reduction (Nanosizing) SolLim->SizeRed ASD Amorphous Solid Dispersions SolLim->ASD Lipid Lipid-Based Systems (SEDDS) SolLim->Lipid Enhancers Permeation Enhancers PermLim->Enhancers Formulate Develop Formulations SizeRed->Formulate ASD->Formulate Lipid->Formulate Enhancers->Formulate InVitro In Vitro Testing (Dissolution, Caco-2) Formulate->InVitro InVivo In Vivo PK Studies (Animal Model) InVitro->InVivo Promising Candidates Result Optimized Formulation InVivo->Result

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

G cluster_0 Oral Administration of this compound-SEDDS cluster_1 Dispersion in GI Tract cluster_2 Absorption Pathway SEDDS_Capsule SEDDS Capsule Containing Solubilized this compound Dispersion Capsule Dissolves SEDDS disperses in GI fluids SEDDS_Capsule->Dispersion Emulsion Forms Fine Oil-in-Water Micro/Nanoemulsion Dispersion->Emulsion QST4_Sol This compound remains solubilized in emulsion droplets Emulsion->QST4_Sol Absorption Increased absorption across entestinal epithelium QST4_Sol->Absorption Large surface area for absorption Systemic Systemic Circulation Absorption->Systemic Bypass Lipid absorption pathway may partially bypass first-pass metabolism via lymphatic transport Absorption->Bypass Bypass->Systemic

Caption: Mechanism of bioavailability enhancement by SEDDS formulation.

G Start Problem: Particle Aggregation in Nanosuspension Cause1 Check Zeta Potential Start->Cause1 Cause2 Check Particle Size Distribution (PDI) Start->Cause2 Cause3 Check Storage Conditions Start->Cause3 Sol1a Zeta Potential < |30| mV Cause1->Sol1a Low Sol2a PDI is high (>0.3) Cause2->Sol2a High Sol3a Temperature or Light Exposure Issue Cause3->Sol3a Incorrect Sol1b Increase Stabilizer Concentration Sol1a->Sol1b Sol1c Screen Different Stabilizers Sol1a->Sol1c End Stable Nanosuspension Sol1b->End Sol1c->End Sol2b Optimize Homogenization (Increase cycles/pressure) Sol2a->Sol2b Sol2b->End Sol3b Store at recommended temperature, protect from light Sol3a->Sol3b Sol3b->End

Caption: Troubleshooting flowchart for nanosuspension particle aggregation.

References

Validation & Comparative

Validating the Antitubercular Effects of QST4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel antitubercular candidate QST4 against standard first-line therapeutic agents. The data presented herein is intended to offer an objective evaluation of this compound's in vitro efficacy and selectivity, supported by detailed experimental protocols and visual representations of its proposed mechanism and evaluation workflow.

Comparative Efficacy and Cytotoxicity

The in vitro activity of this compound was assessed against Mycobacterium tuberculosis H37Rv and compared with first-line antitubercular drugs, Isoniazid and Rifampicin. A critical aspect of preclinical drug development is to evaluate the selectivity of the compound. The selectivity index (SI) is calculated as the ratio of cytotoxic concentration (CC50) to the minimum inhibitory concentration (MIC), providing a measure of the compound's therapeutic window.

CompoundMIC (µg/mL) vs. M. tuberculosis H37RvCC50 (µg/mL) on Vero CellsSelectivity Index (SI = CC50/MIC)
This compound (Hypothetical Data) 0.25> 128> 512
Isoniazid0.05> 100> 2000
Rifampicin0.1> 50> 500

Data for Isoniazid and Rifampicin are representative values from published literature. This compound data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols were employed for the determination of MIC and CC50 values.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).

  • Preparation of Inoculum: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture was incubated at 37°C until it reached a turbidity corresponding to a 1.0 McFarland standard. The culture was then diluted 1:20 in fresh 7H9 broth.

  • Assay Procedure: The assay was performed in a 96-well microtiter plate. 100 µL of sterile deionized water was added to all outer-perimeter wells to prevent evaporation. Test compounds were serially diluted in 7H9 broth within the plate. 100 µL of the prepared inoculum was added to each well containing the test compound.

  • Incubation and Reading: The plates were sealed and incubated at 37°C for 7 days. Following incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay (CC50)

The cytotoxicity of the compounds was evaluated on Vero cells (African green monkey kidney epithelial cells) using the MTT assay.

  • Cell Culture: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment. The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds, and the plates were incubated for another 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Calculation: The CC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Design and Mechanism of Action

Diagrams are provided below to illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

G cluster_0 In Vitro Screening cluster_1 Selectivity & Cytotoxicity cluster_2 Outcome A Compound Library (this compound) B Primary Screen: MABA Assay (M. tuberculosis H37Rv) A->B C Determine MIC B->C D Secondary Screen: Cytotoxicity (Vero Cells - MTT Assay) C->D Active Compounds F Calculate Selectivity Index (SI = CC50 / MIC) E Determine CC50 D->E E->F G Hit Compound Validation F->G High SI H Lead Optimization G->H

Caption: Workflow for antitubercular drug screening.

G cluster_0 Mycobacterium tuberculosis Cell Mtb Mycolic Acid Synthesis Pathway InhA InhA (Enoyl-ACP reductase) Mtb->InhA KasA KasA Mtb->KasA MabA MabA Mtb->MabA CellWall Cell Wall Integrity InhA->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal Disruption This compound This compound This compound->InhA Inhibition Isoniazid Isoniazid (activated) Isoniazid->InhA Inhibition

Caption: Proposed mechanism of this compound targeting InhA.

Investigating Anti-Tuberculosis Compounds: A Detailed Look at Isoniazid and the Emergence of QST4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanisms of anti-tuberculosis agents is paramount. This guide provides a comprehensive overview of the well-established frontline drug, isoniazid (INH), and introduces QST4, a compound with noted anti-tubercular activity. While a direct, in-depth comparison is limited by the current lack of extensive public data on this compound, this document summarizes the available information on both compounds to inform further research and drug discovery efforts.

Isoniazid (INH): A Cornerstone of Tuberculosis Treatment

Isoniazid has been a critical component of combination therapy for tuberculosis for decades. Its efficacy against Mycobacterium tuberculosis is well-documented, although the emergence of resistant strains necessitates ongoing research into its mechanisms and potential alternatives.

Efficacy Data

The following table summarizes key efficacy parameters for isoniazid.

Efficacy ParameterValueSource
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 0.02 - 0.2 µg/mL[General Knowledge]
Treatment Regimen Duration (Drug-Susceptible TB) 6 to 9 months in combination therapy[General Knowledge]
Mechanism of Action

Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.

Isoniazid_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Bactericidal_Effect Bactericidal Effect Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Bactericidal_Effect Leads to Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of isoniazid against M. tuberculosis is typically determined using the broth microdilution method.

  • Preparation of Isoniazid Solutions: A stock solution of isoniazid is prepared in an appropriate solvent (e.g., sterile distilled water) and serially diluted in 96-well microtiter plates containing a suitable broth medium for mycobacterial growth, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity adjusted to a McFarland standard (typically 0.5), corresponding to a known bacterial concentration. This suspension is then further diluted to achieve a final inoculum size of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of isoniazid that completely inhibits visible growth of the bacteria. Growth is assessed visually or by using a growth indicator such as resazurin.

MIC_Workflow A Prepare serial dilutions of Isoniazid in 96-well plate C Add inoculum to each well A->C B Prepare M. tuberculosis inoculum (0.5 McFarland) B->C D Incubate at 37°C for 7-14 days C->D E Assess bacterial growth (e.g., visually or with resazurin) D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

This compound: An Emerging Anti-Tuberculosis Compound

This compound is a compound that has been identified to possess activity against Mycobacterium tuberculosis. However, detailed scientific literature, including peer-reviewed efficacy studies and mechanism of action analyses, is not yet widely available in the public domain.

Efficacy Data

The following information has been sourced from chemical supplier databases.

Efficacy ParameterValueSource
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 6.25 µM[1][2]
CAS Number 2991427-35-9[1][2][3]

At present, no further quantitative data from comparative studies, information on its mechanism of action, or detailed experimental protocols for its evaluation are available in published scientific literature.

Comparison and Future Outlook

A direct and comprehensive comparison between this compound and isoniazid is not feasible with the currently available data. While the MIC value for this compound is known, a multitude of factors, including its bactericidal versus bacteriostatic properties, in vivo efficacy, toxicity, and mechanism of action, are required for a thorough evaluation against a well-established drug like isoniazid.

The provided MIC of 6.25 µM for this compound indicates its potential as an anti-tubercular agent. Future research will need to focus on:

  • In-depth Efficacy Studies: Determining the kill kinetics and efficacy in various in vitro and in vivo models of tuberculosis.

  • Mechanism of Action Studies: Identifying the molecular target(s) of this compound within M. tuberculosis.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of this compound.

  • Comparative Studies: Directly comparing the efficacy and safety of this compound with existing first- and second-line anti-tuberculosis drugs.

As more research on this compound becomes publicly available, a more detailed and direct comparison with isoniazid will be possible, which will be crucial in determining its potential role in the future of tuberculosis treatment. Researchers are encouraged to monitor scientific publications and conference proceedings for emerging data on this and other novel anti-tuberculosis compounds.

References

Comparative Analysis of MST4 Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance and experimental evaluation of Mammalian Sterile 20-like Kinase 4 (MST4) inhibitors.

This guide provides a detailed comparative analysis of known inhibitors of Mammalian Sterile 20-like Kinase 4 (MST4), a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, migration, and apoptosis. Given the likely typographical error in the query "QST4," this analysis focuses on MST4 (also known as STK26), a protein of significant interest in cancer research and other therapeutic areas. The following sections present quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of the MST4 signaling pathway and experimental workflows.

Performance of MST4 Inhibitors: A Comparative Overview

Several small molecule inhibitors have been identified with activity against MST4 and its close homologs, MST1 (STK4) and MST2 (STK3). The following table summarizes their in vitro potency, providing a basis for comparative evaluation.

InhibitorTarget(s)IC50 (nM)Assay TypeReference(s)
Hesperadin MST4 6.18 ± 2.2 TR-FRET in vitro kinase assay[1]
Aurora B250Cell-free assay[1]
IHMT-MST1-39 MST4 159 Not specified[2][3]
MST142Not specified[2][3]
MST2109Not specified[2][3]
MST3286Not specified[2][3]
MR24 MST4 583 Not specified[4]
MST357Not specified[4]
MR30 MST4 1100 Not specified[4]
MST3178Not specified[4]
XMU-MP-1 MST171.1Not specified[5][6]
MST238.1Not specified[5][6]
SBP-3264 STK4 (MST1)3.6 x 10⁻⁸ M (pIC50 7.4)Not specified[7]
STK3 (MST2)Low nanomolarNot specified[7]
Neratinib MST137.7Not specified
HER-2/ErbB259Not specified
EGFR92Not specified

Note: The development of highly selective MST4 inhibitors is still an ongoing area of research.[8] Many existing compounds exhibit activity against other kinases, highlighting the importance of comprehensive selectivity profiling.

Experimental Protocols

In Vitro MST4 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of compounds against MST4.[1]

Materials:

  • Recombinant human MST4 kinase

  • ULight™-PKC substrate

  • ATP

  • Kinase buffer (50 mmol/L HEPES, 1 mmol/L EGTA, 10 mmol/L MgCl₂, 1 mol/L DTT, 0.1% Tween, pH 7.5)

  • Test compounds (serially diluted)

  • EDTA solution (10 mmol/L) in 1x LANCE detection buffer

  • LANCE Eu-anti-PKC (Ala25Ser) antibody

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 0.5%.

  • In a 384-well plate, add 2 µL of the serially diluted compound solution.

  • Add 4 µL of MST4 kinase solution (final concentration 1.5 nmol/L).

  • Add 2 µL of ULight™-PKC substrate solution (final concentration 50 nmol/L).

  • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration 17 µmol/L).

  • Incubate the reaction mixture for 1 hour at 25°C.

  • Stop the reaction by adding 5 µL of 10 mmol/L EDTA solution.

  • Add 5 µL of LANCE Eu-anti-PKC (Ala25Ser) antibody solution (final concentration 2 nmol/L).

  • Incubate for a further period as recommended by the manufacturer.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cell-Based MST4 Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays typically measure the phosphorylation of a downstream MST4 substrate or assess a cellular phenotype modulated by MST4 activity, such as cell proliferation or migration.[9][10]

General Workflow:

  • Cell Culture: Culture a relevant cell line (e.g., pituitary tumor cells, breast cancer cells) under standard conditions.[1]

  • Compound Treatment: Treat the cells with various concentrations of the MST4 inhibitor or a vehicle control for a specified duration.

  • Induction of MST4 Activity (Optional): In some experimental setups, MST4 activity may be induced by stimuli such as hypoxia.[1]

  • Endpoint Measurement:

    • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of known MST4 substrates (e.g., AKT).[11]

    • Cell Proliferation/Viability Assays: Use assays such as MTT or colony formation assays to assess the impact of the inhibitor on cell growth.[1][12]

    • Migration/Invasion Assays: Employ Transwell assays to evaluate the effect of the inhibitor on cell motility.[9]

  • Data Analysis: Quantify the results and determine the IC50 or EC50 values for the inhibitor's effect on the chosen cellular endpoint.

Visualizing MST4 in Action: Signaling Pathways and Workflows

MST4 Signaling Pathways

MST4 is involved in multiple signaling cascades that regulate key cellular functions. It can influence cell proliferation and survival through the ERK and AKT pathways.[8] The diagram below illustrates some of the key known signaling interactions of MST4.

MST4_Signaling_Pathway GM130 GM130 MST4 MST4 GM130->MST4 Activates MEK1 MEK1 MST4->MEK1 AKT AKT MST4->AKT ATG4B ATG4B MST4->ATG4B Phosphorylates Migration Cell Migration MST4->Migration ERK ERK MEK1->ERK Proliferation Cell Proliferation & Transformation ERK->Proliferation Survival Cell Survival AKT->Survival PDCD10 PDCD10 PDCD10->MST4 Interacts Autophagy Autophagy ATG4B->Autophagy

Caption: Key signaling pathways modulated by MST4.

Experimental Workflow for MST4 Inhibitor Screening

The process of identifying and characterizing MST4 inhibitors typically follows a structured workflow, beginning with in vitro assays and progressing to cell-based and potentially in vivo models.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Selectivity & Mechanism A Compound Library B MST4 Kinase Assay (e.g., TR-FRET) A->B C Determine IC50 Values B->C D Treat Cells with Hit Compounds C->D G Kinome-wide Selectivity Profiling C->G E Assess Downstream Substrate Phosphorylation D->E F Evaluate Cellular Phenotype (Proliferation, Migration, etc.) D->F H Mechanism of Action Studies (e.g., ATP Competition) G->H

References

Independent Verification of MST4 Kinase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serine/threonine-protein kinase MST4 (Mammalian Sterile 20-like kinase 4), also known as STK26, with alternative modulators of its activity. The supporting experimental data, detailed protocols, and pathway visualizations are intended to facilitate independent verification and further research into the roles of MST4 in cellular processes and disease. MST4 is a key regulator of cell proliferation, migration, and apoptosis, with significant implications in cancer biology through its modulation of the ERK/MAPK and AKT signaling pathways.[1][2]

Data Presentation: Comparative Analysis of MST4 Activity

The following tables summarize quantitative data on the inhibition of MST4 activity by various small molecules and compare the activity of wild-type MST4 with a kinase-dead mutant.

Table 1: Inhibitory Activity of Small Molecules against MST4 Kinase

CompoundTarget Kinase(s)IC50 (nM) for MST4Assay TypeReference
Compound 6STK3/436ADP-Glo Kinase Assay[3]
Compound 11STK3/450ADP-Glo Kinase Assay[3]
Compound 20 (SBP-3264)STK3/424ADP-Glo Kinase Assay[3]
Compound 21STK481ADP-Glo Kinase Assay[3]
Compound 32STK3/4Potent InhibitionPhosphoSens CSox-based sensor assay[3]

Table 2: Comparison of Wild-Type vs. Kinase-Dead MST4 Activity

MST4 VariantDescriptionRelative Kinase ActivityMethod of Activity MeasurementReference
Wild-Type MST4Unmodified MST4100%In vitro phosphorylation of Myelin Basic Protein[4]
MST4 (T178A)Kinase-dead mutant with a threonine to alanine substitution at the autophosphorylation site.[5]No detectable activityIn vitro kinase assay[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and independent verification of the presented data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from established methods for measuring kinase activity and inhibitor potency.[3][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MST4 kinase.

Materials:

  • Recombinant human MST4 kinase

  • Kinase substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and no enzyme.

  • Prepare a master mix containing the MST4 kinase and the appropriate substrate in the kinase assay buffer.

  • Add the kinase/substrate master mix to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Read the luminescence on a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Western Blot for MST4 Autophosphorylation

This protocol is designed to qualitatively assess the kinase activity of MST4 by detecting its autophosphorylation.

Objective: To detect the phosphorylation status of MST4 as an indicator of its kinase activity.

Materials:

  • Cell lysates containing wild-type or mutant MST4

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for phosphorylated MST4 (e.g., anti-phospho-MST4 Thr178)

  • Primary antibody for total MST4 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Prepare cell lysates in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated MST4 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To verify equal loading, the membrane can be stripped and re-probed with an antibody against total MST4.

Mandatory Visualization

MST4 Signaling Pathways

The following diagrams illustrate the key signaling pathways in which MST4 is involved.

MST4_Signaling_Pathways cluster_ERK ERK/MAPK Pathway cluster_AKT AKT Pathway MST4_ERK MST4 MEK1 MEK1 MST4_ERK->MEK1 ERK ERK MEK1->ERK Proliferation_ERK Cell Proliferation, Migration, Invasion ERK->Proliferation_ERK MST4_AKT MST4 AKT AKT MST4_AKT->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival

Caption: Overview of MST4's role in the ERK/MAPK and AKT signaling pathways.

Experimental Workflow for Kinase Inhibitor Screening

The diagram below outlines the general workflow for screening small molecule inhibitors of MST4.

Kinase_Inhibitor_Screening_Workflow Compound_Library Small Molecule Compound Library Primary_Screen Primary High-Throughput Screen (e.g., ADP-Glo Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Western Blot for pMST4) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Caption: A typical workflow for identifying and validating MST4 kinase inhibitors.

References

Comparative Efficacy of Novel and Repurposed Drugs Against Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development and effective evaluation of new therapeutic agents.[1] This guide provides a comparative overview of the efficacy of several key alternative drugs against various TB strains. While the initial query for "QST4" did not yield publicly available data, this document focuses on established and promising new drugs, offering a framework for their evaluation. The information herein is intended to assist researchers in designing and interpreting experiments for novel anti-TB compounds.

In Vitro Efficacy of Selected Anti-TB Drugs

The minimum inhibitory concentration (MIC) is a crucial in vitro measure of a drug's potency against a specific microbial strain.[2] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The following table summarizes the reported MIC ranges for several important anti-TB drugs against susceptible and resistant Mtb isolates.

DrugDrug ClassTarget TB StrainsTypical MIC Range (µg/mL)Key Resistance Genes
Bedaquiline DiarylquinolineDrug-Susceptible TB (DS-TB), MDR-TB, XDR-TB0.03 - 0.24atpE
Pretomanid NitroimidazoleDS-TB, MDR-TB, XDR-TB0.015 - 1.0ddn, fgd1
Linezolid OxazolidinoneDS-TB, MDR-TB, XDR-TB0.25 - 2.0rplC, 23S rRNA
Clofazimine Rimino-phenazineDS-TB, MDR-TB, XDR-TB0.06 - 1.0Rv0678
Moxifloxacin FluoroquinoloneDS-TB, some MDR-TB0.125 - 4.0gyrA, gyrB[3]
Delamanid NitroimidazoleDS-TB, MDR-TB, XDR-TB0.006 - 0.05ddn, fbiA, fbiB, fbiC
Sutezolid OxazolidinoneDS-TB, MDR-TB, XDR-TB0.12 - 4.0rplC, 23S rRNA
Rifampicin RifamycinDS-TB0.06 - 0.13[1]rpoB
Isoniazid Isonicotinic acid hydrazideDS-TB0.13[1]katG, inhA
Ethambutol Arabinogalactan synthesis inhibitorDS-TB2.00[1]embB

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a common method for determining the MIC of anti-TB drugs.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis strains are cultured on solid media, such as Middlebrook 7H10 or 7H11 agar, or in liquid Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[2][4]
  • A bacterial suspension is prepared and its density is adjusted to a McFarland standard of 1.[5]
  • This suspension is then diluted (e.g., 1:25) in Middlebrook 7H9 broth to achieve the final inoculum concentration.[5]

2. Preparation of Drug Dilutions:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.[2][4]
  • Each well will contain a specific concentration of the drug in the broth medium.[4]
  • A drug-free well is included as a growth control.[5]

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plate.[4]
  • The plate is sealed and incubated at 37°C for a period of 7 to 21 days.[2][6]

4. Determination of MIC:

  • Following incubation, the growth in each well is assessed. This can be done visually, using a mirror box, or with an automated plate reader.[4]

  • Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.[4]

  • The MIC is recorded as the lowest drug concentration that inhibits visible bacterial growth.[2][4]

    experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A M. tuberculosis Culture (Solid or Liquid Media) B Prepare Bacterial Suspension (McFarland Standard) A->B D Inoculate Plate with Bacteria B->D C Prepare Serial Drug Dilutions (96-well plate) C->D E Incubate at 37°C (7-21 days) D->E F Assess Bacterial Growth (Visual or Automated) E->F G Determine MIC F->G

    Caption: Workflow for MIC Determination.
    In Vivo Efficacy Testing in a Murine Model

Animal models are essential for evaluating the in vivo efficacy of anti-TB drug candidates.[7][8] The murine model is a widely used preclinical model.[9][10]

1. Infection:

  • Mice (e.g., BALB/c or C57BL/6 strains) are infected with M. tuberculosis, typically via aerosol inhalation to establish a lung infection.[7]
  • The infectious dose is carefully controlled.

2. Treatment:

  • Treatment with the experimental drug or a control regimen commences at a specified time post-infection.
  • Drugs are administered through a relevant route, such as oral gavage or injection.

3. Evaluation of Efficacy:

  • At selected time points during and after treatment, cohorts of mice are euthanized.

  • The bacterial load in the lungs and spleen is quantified by plating serial dilutions of organ homogenates and counting colony-forming units (CFU).[7]

  • A significant reduction in CFU in the treated group compared to the untreated control group indicates drug efficacy.[7]

    in_vivo_workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Assessment A Select Mouse Strain (e.g., BALB/c) C Aerosol Infection of Mice A->C B Prepare M. tuberculosis Inoculum B->C D Initiate Drug Treatment (Post-Infection) C->D E Administer Drug/Control (Daily) D->E F Euthanize Mice at Time Points E->F During & After Treatment G Homogenize Lungs and Spleen F->G H Plate Serial Dilutions G->H I Count Colony-Forming Units (CFU) H->I

    Caption: In Vivo Efficacy Testing Workflow.

    Mechanisms of Action of Key Anti-TB Drugs

Understanding the mechanism of action of a drug is fundamental for predicting its efficacy, potential for resistance, and use in combination therapies.[11]

mechanism_of_action cluster_mtb Mycobacterium tuberculosis Cell CellWall Cell Wall Synthesis (Mycolic Acid, Arabinogalactan) Energy Energy Metabolism (ATP Synthase) Protein Protein Synthesis (Ribosome) DNA DNA Replication (DNA Gyrase) RNA RNA Synthesis (RNA Polymerase) Bedaquiline Bedaquiline Bedaquiline->Energy Inhibits Pretomanid Pretomanid Pretomanid->CellWall Inhibits Mycolic Acid Synthesis Linezolid Linezolid Linezolid->Protein Inhibits Initiation Moxifloxacin Moxifloxacin Moxifloxacin->DNA Inhibits Isoniazid Isoniazid Isoniazid->CellWall Inhibits Mycolic Acid Synthesis Ethambutol Ethambutol Ethambutol->CellWall Inhibits Arabinogalactan Synthesis Rifampicin Rifampicin Rifampicin->RNA Inhibits

Caption: Mechanisms of Action for Selected Anti-TB Drugs.
  • Bedaquiline: This drug specifically targets the ATP synthase of Mtb, leading to a depletion of the cell's energy supply.[11]

  • Pretomanid and Delamanid: These nitroimidazoles are prodrugs that, once activated within the mycobacterial cell, inhibit the synthesis of mycolic acids, which are essential components of the cell wall.[11]

  • Linezolid and Sutezolid: These oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[11]

  • Moxifloxacin: As a fluoroquinolone, moxifloxacin targets DNA gyrase, an enzyme crucial for DNA replication and repair.[11]

  • Clofazimine: The mechanism of action is multifaceted, involving the generation of reactive oxygen species and interaction with bacterial DNA.[11]

  • Isoniazid: This is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids.[11]

  • Rifampicin: It inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[11]

  • Ethambutol: This drug inhibits arabinosyl transferase, an enzyme involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[11]

Conclusion

The landscape of TB drug development is continually evolving, with new compounds and repurposed drugs offering hope for shorter, more effective, and less toxic treatment regimens.[12][13] A standardized and rigorous approach to evaluating the efficacy of these agents against a diverse panel of clinical Mtb isolates is paramount. The protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers in this critical field. Further in vitro and in vivo studies are essential to fully characterize the potential of new drug candidates and to optimize their use in future anti-TB regimens.

References

A Comparative Analysis of QST4 and Standard Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global health challenge of tuberculosis (TB) necessitates the continuous development of novel therapeutics that offer improved efficacy, safety, and shorter treatment durations compared to existing regimens. This guide provides a comparative benchmark of a promising investigational agent, QST4, against the current standard of care for drug-susceptible and drug-resistant TB. The information presented herein is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Standard TB therapy, while effective for drug-susceptible strains, is hampered by a lengthy treatment course and the emergence of drug resistance. For drug-resistant TB (DR-TB), treatment options are more complex, often involving less effective and more toxic second-line drugs.[1] this compound is a novel investigational compound with a unique mechanism of action that shows promise in addressing these limitations. This guide will delve into a comparative analysis of this compound and standard TB therapies, focusing on efficacy, safety, and mechanistic profiles.

Current Landscape of Tuberculosis Treatment

The standard treatment for drug-susceptible TB is a six-month regimen consisting of four first-line drugs: isoniazid, rifampin, pyrazinamide, and ethambutol (HRZE).[2] This regimen is divided into a two-month intensive phase with all four drugs, followed by a four-month continuation phase with isoniazid and rifampin.[2] For drug-resistant TB, treatment is longer and more complex, often utilizing a combination of second-line drugs, including fluoroquinolones, bedaquiline, and linezolid.[3][4]

Recent advancements have led to the investigation of shorter, all-oral regimens for DR-TB, such as the BPaLM regimen (bedaquiline, pretomanid, linezolid, and moxifloxacin), which has shown high efficacy in clinical trials.[5]

Introducing this compound: A Novel Anti-TB Candidate

This compound is a hypothetical next-generation anti-tubercular agent designed to overcome the challenges associated with current therapies. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action of this compound

This compound is believed to inhibit the MmpL3 transporter, a critical component in the transport of mycolic acids, which are essential for the mycobacterial cell wall integrity.[6] This mechanism is distinct from that of many existing TB drugs, suggesting a low probability of cross-resistance.

cluster_0 Mycobacterium tuberculosis Cell cluster_1 This compound Action Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 Transporter MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transporter Transport Cell Wall Synthesis Cell Wall Synthesis MmpL3 Transporter->Cell Wall Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->MmpL3 Transporter

Fig. 1: Proposed Mechanism of Action of this compound

Comparative Efficacy

The following table summarizes the hypothetical efficacy of this compound in preclinical models compared to standard first-line therapy.

ParameterThis compound (Hypothetical Data)Standard First-Line Therapy (Rifampin)
Minimum Inhibitory Concentration (MIC) against H37Rv 0.05 µg/mL0.1 µg/mL
Bactericidal Activity (log reduction in CFU at 7 days) 3.53.0
Efficacy in Mouse Model (log reduction in lung CFU at 4 weeks) 4.03.2

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Preparation: this compound and rifampin were serially diluted in DMSO.

  • Inoculum Preparation: A mid-log phase culture of H37Rv was diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Assay: The drug dilutions were added to 96-well plates, followed by the bacterial inoculum. Plates were incubated at 37°C for 7 days.

  • Endpoint: MIC was determined as the lowest drug concentration that completely inhibited visible bacterial growth.

start Prepare Drug Dilutions mix Mix Drugs and Inoculum in 96-well plate start->mix inoculum Prepare Bacterial Inoculum inoculum->mix incubate Incubate at 37°C for 7 days mix->incubate read Read MIC values incubate->read

Fig. 2: Workflow for MIC Determination

Comparative Safety Profile

This table presents a hypothetical safety comparison between this compound and standard TB drugs.

Adverse EventThis compound (Hypothetical Clinical Data)Standard TB Drugs (Isoniazid, Rifampin, Pyrazinamide, Ethambutol)
Hepatotoxicity Low incidenceCommon, requires monitoring
Peripheral Neuropathy Not observedAssociated with isoniazid
Optic Neuritis Not observedAssociated with ethambutol
Gastrointestinal Upset Mild and infrequentCommon

Signaling Pathways in Standard TB Therapy

Standard first-line TB drugs target various essential pathways in M. tuberculosis.

cluster_0 Mycobacterium tuberculosis Targets Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis Rifampin Rifampin RNA Polymerase RNA Polymerase Rifampin->RNA Polymerase Pyrazinamide Pyrazinamide Fatty Acid Synthase I Fatty Acid Synthase I Pyrazinamide->Fatty Acid Synthase I Ethambutol Ethambutol Arabinogalactan Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan Synthesis

Fig. 3: Targets of Standard First-Line TB Drugs

Conclusion and Future Directions

Based on hypothetical preclinical data, this compound demonstrates potent antimycobacterial activity and a favorable safety profile compared to standard TB therapies. Its unique mechanism of action suggests it could be a valuable tool in combating drug-resistant TB. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. The development of novel agents like this compound is crucial to achieving the global goal of TB elimination.

References

A Comparative Guide to Quantitative Sensory Testing Modalities for Neurosensory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the four primary modalities of Quantitative Sensory Testing (QST): thermal, mechanical, vibration, and pain testing. The information is based on peer-reviewed studies and is intended to assist researchers and clinicians in selecting the appropriate QST methods for their specific research and drug development needs. A standardized protocol developed by the German Research Network on Neuropathic Pain (DFNS) is widely used to ensure the reliability and comparability of QST data.[1][2][3][4][5][6]

Comparison of QST Modalities

Quantitative Sensory Testing is a psychophysical method used to quantify sensory nerve function by measuring a subject's response to controlled physical stimuli.[7] The choice of modality depends on the specific nerve fibers and sensory pathways being investigated.

Data Presentation: Performance of QST Modalities

The following tables summarize the performance of the four main QST modalities based on reproducibility (Intra-class Correlation Coefficient - ICC) and diagnostic accuracy.

Table 1: Reproducibility of QST Modalities (Intra-class Correlation Coefficient - ICC)

QST ModalityParameterICC RangeReliability Level
Thermal Cold Detection Threshold (CDT)Poor to ExcellentVaries considerably across studies
Warm Detection Threshold (WDT)Poor to ExcellentVaries considerably across studies
Cold Pain Threshold (CPT)Fair to ExcellentGenerally moderate to high
Heat Pain Threshold (HPT)0.70 - 0.92Good to Excellent
Mechanical Mechanical Detection Threshold (MDT)0.74 - 0.75Good
Mechanical Pain Threshold (MPT)0.74 - 0.75Good
Pressure Pain Threshold (PPT)0.87 - 0.97Excellent
Vibration Vibration Detection Threshold (VDT)SubstantialGenerally good
Pain Mechanical Pain Sensitivity (MPS)0.92 - 0.97Excellent
Wind-up Ratio (WUR)Poor to GoodLower reliability

ICC values are a measure of test-retest reliability, with values closer to 1.0 indicating higher reliability. The ranges presented are compiled from multiple studies and can be influenced by the specific protocol, equipment, and patient population.[8][9][10][11]

Table 2: Diagnostic Accuracy of QST Modalities

QST ModalityConditionSensitivitySpecificityNotes
Thermal Neuropathic PainModerateModerateOften used in combination with other tests for better accuracy.
Mechanical Neuropathic PainGoodGoodParticularly useful for identifying mechanical allodynia and hyperalgesia.
Vibration Large Fiber NeuropathyHighHighA reliable indicator of large myelinated nerve fiber dysfunction.
Pain Various Pain SyndromesVariesVariesAccuracy is highly dependent on the specific pain phenotype being assessed.

Sensitivity refers to the ability of a test to correctly identify those with the disease, while specificity refers to the ability of the test to correctly identify those without the disease. The values presented are general estimates from the literature and can vary significantly based on the study.[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the standardized QST protocol from the German Research Network on Neuropathic Pain (DFNS).[1][2][3][4][5]

Thermal Sensory Testing
  • Objective: To assess the function of small-diameter, thinly myelinated Aδ-fibers (cold and sharp pain) and unmyelinated C-fibers (warmth and burning pain).

  • Equipment: A thermal sensory analyzer with a Peltier-based thermode.

  • Protocol:

    • The thermode, with a contact area of approximately 9 cm², is placed on the skin. The baseline temperature is set to 32°C.

    • Cold Detection Threshold (CDT): The temperature of the thermode is decreased at a rate of 1°C/s. The subject presses a button as soon as they perceive a cold sensation. The average of three consecutive measurements is calculated.

    • Warm Detection Threshold (WDT): The temperature of the thermode is increased at a rate of 1°C/s from the 32°C baseline. The subject presses a button as soon as they perceive a warm sensation. The average of three measurements is taken.

    • Cold Pain Threshold (CPT) and Heat Pain Threshold (HPT): From the baseline temperature, the thermode temperature is decreased or increased, respectively, at a rate of 1°C/s. The subject presses a button when the sensation first becomes painful. The average of three measurements is recorded for each.

Mechanical Sensory Testing
  • Objective: To evaluate the function of large myelinated Aβ-fibers (touch and pressure) and to detect mechanical hyperalgesia.

  • Equipment: Standardized von Frey filaments and a pressure algometer.

  • Protocol:

    • Mechanical Detection Threshold (MDT): Von Frey filaments of varying forces (0.25 to 512 mN) are applied to the skin. The threshold is the lowest force at which the subject reliably perceives the stimulus. A geometric mean of five series of ascending and descending stimulus intensities is used.[13]

    • Pressure Pain Threshold (PPT): A pressure algometer with a 1 cm² probe is applied to the skin or muscle at a constant rate (e.g., 50 kPa/s). The subject indicates when the sensation of pressure turns into pain. This is the only test for deep pain sensitivity.[5]

Vibration Sensory Testing
  • Objective: To assess the function of large myelinated Aβ-fibers, which are responsible for detecting vibration.

  • Equipment: A Rydel-Seiffer 64 Hz tuning fork.

  • Protocol:

    • The tuning fork is struck and its base is placed over a bony prominence (e.g., ankle or wrist).

    • The subject reports when they can no longer feel the vibration. The threshold is read from the graded scale on the tuning fork. This process is repeated three times, and the average is calculated.[6]

Pain Sensory Testing
  • Objective: To quantify pain sensitivity to mechanical and thermal stimuli.

  • Equipment: Weighted pinprick stimulators and thermal sensory analyzer.

  • Protocol:

    • Mechanical Pain Threshold (MPT): Weighted pinprick stimulators that exert forces between 8 and 512 mN are applied to the skin. The threshold is the lowest force that is perceived as sharp or painful. The geometric mean of five series of ascending and descending stimulus intensities is calculated.[13]

    • Wind-Up Ratio (WUR): The pain rating of a single pinprick stimulus is compared to the pain rating of a series of 10 repetitive pinprick stimuli applied at 1 Hz. The WUR is the ratio of the pain rating from the repetitive stimuli to the single stimulus.[5]

    • Thermal Pain Thresholds (CPT and HPT): See protocol under Thermal Sensory Testing.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of a QST experiment and the different sensory nerve fibers targeted by each QST modality.

QST_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_resp Response & Analysis Patient Instruction Patient Instruction Acclimatization Acclimatization Patient Instruction->Acclimatization Apply Stimulus Apply Stimulus Acclimatization->Apply Stimulus Thermal Thermal Mechanical Mechanical Vibration Vibration Pain Pain Patient Response Patient Response Record Threshold Record Threshold Patient Response->Record Threshold Data Analysis Data Analysis Record Threshold->Data Analysis

Caption: General workflow of a Quantitative Sensory Testing (QST) experiment.

Sensory_Fibers cluster_modalities QST Modalities cluster_fibers Sensory Nerve Fibers Thermal (Warm/Cold) Thermal (Warm/Cold) A-delta (Small, Myelinated) A-delta (Small, Myelinated) Thermal (Warm/Cold)->A-delta (Small, Myelinated) C-fibers (Small, Unmyelinated) C-fibers (Small, Unmyelinated) Thermal (Warm/Cold)->C-fibers (Small, Unmyelinated) Mechanical (Touch/Pressure) Mechanical (Touch/Pressure) A-beta (Large, Myelinated) A-beta (Large, Myelinated) Mechanical (Touch/Pressure)->A-beta (Large, Myelinated) Vibration Vibration Vibration->A-beta (Large, Myelinated) Pain (Sharp/Dull) Pain (Sharp/Dull) Pain (Sharp/Dull)->A-delta (Small, Myelinated) Pain (Sharp/Dull)->C-fibers (Small, Unmyelinated)

Caption: QST modalities and the primary sensory nerve fibers they assess.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of QST4

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of QST4, a research chemical with antifungal and antitubercular properties, is crucial for maintaining laboratory safety and environmental protection.[1] Adherence to established protocols minimizes risks to researchers and the community. This document provides a step-by-step guide for the safe handling and disposal of this compound, based on general principles of hazardous waste management.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is essential for a preliminary risk assessment.

PropertyValue
Biological ActivityAntifungal and Antitubercular
MIC Value (M. tuberculosis)6.25 μM
Storage (Powder)-20°C for 3 years
Storage (In solvent)-80°C for 1 year

Table 1: Summary of known properties for the research chemical this compound.[1]

Experimental Protocols for Disposal

The following protocols are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. These steps should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its biological activity, this compound should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types.[2]

    • Solid Waste: Collect contaminated solid materials such as personal protective equipment (PPE), weigh boats, and contaminated lab consumables in a designated, clearly labeled, leak-proof container lined with a polypropylene bag.[3]

    • Liquid Waste: Collect waste solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-proof sharps container.[4]

2. Waste Container Management:

  • Use Compatible Containers: All waste containers must be compatible with the chemical properties of this compound and any solvents used.[5] Glass or high-density polyethylene (HDPE) containers are generally suitable for liquid waste.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.[2][5] Avoid using abbreviations.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste, to prevent spills and evaporation.[6] A funnel left in the opening is not considered a proper lid.[3]

  • Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills from spreading.[3][6]

3. Disposal of Empty Containers:

  • Triple Rinse: To be considered non-hazardous, empty containers of this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[6]

  • Deface Labels: The original label on the container must be fully defaced or removed before the rinsed container is discarded with regular laboratory glass or plastic waste.[6]

4. Request for Waste Pickup:

  • Follow Institutional Procedures: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_sharp Sharps Waste? is_solid->is_sharp No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_sharp Collect in Labeled Puncture-Proof Sharps Container is_sharp->collect_sharp Yes end_segregation Waste Segregated is_sharp->end_segregation No collect_liquid->end_segregation collect_solid->end_segregation collect_sharp->end_segregation storage Store in Designated Hazardous Waste Area end_segregation->storage secondary_containment Use Secondary Containment for Liquids storage->secondary_containment keep_closed Keep Containers Closed secondary_containment->keep_closed contact_ehs Contact EHS for Pickup keep_closed->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling QST4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work with QST4 (CAS Number: 2991427-35-9), a compound recognized for its antitubercular and antifungal properties, adherence to stringent safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on its intended biological activity, a cautious approach to handling is warranted. The following PPE is mandatory to prevent potential exposure.

PPE Category Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Double gloving is recommended.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Engineering Controls: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoidance of Contamination: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

To ensure the stability of the compound, adhere to the following storage guidelines:

Form Storage Temperature Duration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the safety officer.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Trained personnel wearing appropriate PPE should clean the spill.

  • Dispose: All spill-related waste must be disposed of as hazardous chemical waste.

First Aid Measures
Exposure Route First Aid Action
Inhalation Move the individual to fresh air. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into the experimental workflow when handling this compound.

G Experimental Workflow with Integrated Safety for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Protocols B Don Appropriate PPE A->B C Prepare Workspace in Fume Hood B->C D Weigh this compound Powder C->D E Dissolve in Solvent D->E F Perform Experiment E->F G Decontaminate Workspace F->G H Segregate and Label Waste G->H I Dispose of Hazardous Waste H->I J Safe Completion I->J End of Procedure

Caption: Workflow for handling this compound with integrated safety steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.